molecular formula C7H12N2S B13117926 2-Ethyl-5-propyl-1,3,4-thiadiazole

2-Ethyl-5-propyl-1,3,4-thiadiazole

Cat. No.: B13117926
M. Wt: 156.25 g/mol
InChI Key: JXTWGLOBYHJZDF-UHFFFAOYSA-N
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Description

2-Ethyl-5-propyl-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C7H12N2S and its molecular weight is 156.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethyl-5-propyl-1,3,4-thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-5-propyl-1,3,4-thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H12N2S

Molecular Weight

156.25 g/mol

IUPAC Name

2-ethyl-5-propyl-1,3,4-thiadiazole

InChI

InChI=1S/C7H12N2S/c1-3-5-7-9-8-6(4-2)10-7/h3-5H2,1-2H3

InChI Key

JXTWGLOBYHJZDF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)CC

Origin of Product

United States
Foundational & Exploratory

crystal structure analysis of 2-Ethyl-5-propyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Ethyl-5-propyl-1,3,4-thiadiazole

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. This guide provides a comprehensive, in-depth technical overview of the process of crystal structure analysis, using the novel compound 2-Ethyl-5-propyl-1,3,4-thiadiazole as a case study. The 1,3,4-thiadiazole ring system is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities including antibacterial, antifungal, and anticancer properties.[1][2][3] Elucidating the exact solid-state conformation of derivatives like 2-Ethyl-5-propyl-1,3,4-thiadiazole is crucial for understanding structure-activity relationships and for rational drug design.

While techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry provide essential information about molecular connectivity, single-crystal X-ray crystallography remains the gold standard for unambiguously determining the three-dimensional arrangement of atoms in the solid state.[4] This guide will detail the necessary steps from synthesis to final structural analysis, providing both the "how" and the "why" behind the experimental choices, in line with the principles of expertise, authoritativeness, and trustworthiness.

Synthesis and Single Crystal Growth

A prerequisite for any crystal structure analysis is the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Proposed Synthesis of 2-Ethyl-5-propyl-1,3,4-thiadiazole

Based on established synthetic routes for 2,5-disubstituted-1,3,4-thiadiazoles, a plausible pathway for the synthesis of 2-Ethyl-5-propyl-1,3,4-thiadiazole involves the cyclization of a thiosemicarbazide with a carboxylic acid.[1] For instance, the reaction of butyric acid with thiosemicarbazide in the presence of a dehydrating agent like sulfuric acid would yield 2-amino-5-propyl-1,3,4-thiadiazole.[2] Subsequent modification of the amino group, or starting with a different precursor, would be necessary to introduce the ethyl group at the 2-position.

A more direct, albeit hypothetical, route could involve the reaction of a suitable thiohydrazide with an ethyl-containing precursor. The resulting crude product would then be purified, typically by recrystallization or column chromatography, and its identity confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5][6][7]

Single Crystal Growth: The Art and Science

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be of sufficient size (typically 0.1-0.3 mm in each dimension) and have a well-ordered internal lattice with minimal defects. Several techniques can be employed:

  • Slow Evaporation: This is the most common method, where the purified compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly over several days or weeks.[4] The choice of solvent is critical and often determined empirically.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is insoluble. The anti-solvent slowly diffuses into the primary solvent, reducing the solubility of the compound and promoting crystallization.

  • Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.

X-ray Crystallographic Analysis

Once a suitable single crystal is obtained, the process of X-ray crystallographic analysis can begin. This is a multi-step process involving data collection, structure solution, and refinement.

Data Collection

The single crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, which results in a more precise structure. A beam of monochromatic X-rays is directed at the crystal, and as the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice. The positions and intensities of these diffracted beams are recorded by a detector.[8]

Structure Solution and Refinement

The collected diffraction data is then used to solve the crystal structure. The phase problem, a central issue in crystallography, is typically overcome using direct methods, which are implemented in software packages like SHELXS.[8] This initial solution provides a rough model of the electron density and the positions of the atoms.

This model is then refined using a least-squares method, typically with software such as SHELXL.[8] The refinement process involves adjusting the atomic positions, thermal parameters, and other variables to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data. The quality of the final refined structure is assessed by parameters such as the R-factor (R1) and the weighted R-factor (wR2), with lower values indicating a better fit.[2]

Structural Elucidation and Interpretation

The final output of a successful crystal structure analysis is a detailed three-dimensional model of the molecule in the crystal lattice. This model provides a wealth of information:

  • Molecular Geometry: Precise bond lengths, bond angles, and torsion angles can be determined. For 2-Ethyl-5-propyl-1,3,4-thiadiazole, this would confirm the planarity of the thiadiazole ring and the conformation of the ethyl and propyl substituents.[1][9]

  • Intermolecular Interactions: The packing of molecules in the crystal lattice reveals non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking.[10] These interactions are crucial for understanding the physical properties of the solid and can be important in biological contexts.

  • Conformational Analysis: In flexible molecules, crystallography can reveal the preferred conformation in the solid state.[10] For 2-Ethyl-5-propyl-1,3,4-thiadiazole, the orientation of the ethyl and propyl groups relative to the thiadiazole ring would be of interest.

Hypothetical Crystallographic Data for 2-Ethyl-5-propyl-1,3,4-thiadiazole

While the specific crystal structure of 2-Ethyl-5-propyl-1,3,4-thiadiazole has not been reported, we can present a table of expected crystallographic data based on published structures of similar compounds, such as N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide.[2] This serves as an illustrative example of the data obtained from a typical analysis.

ParameterHypothetical Value
Chemical FormulaC₇H₁₂N₂S
Formula Weight156.25
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)11.8
α (°)90
β (°)105
γ (°)90
Volume (ų)980
Z4
Calculated Density (g/cm³)1.058
Absorption Coeff. (mm⁻¹)0.35
F(000)336
Final R indices [I>2σ(I)]R1 = 0.045, wR2 = 0.120

Visualizations

To further clarify the processes and the subject of our study, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_analysis X-ray Analysis cluster_output Final Output synthesis Synthesis of 2-Ethyl-5-propyl-1,3,4-thiadiazole purification Purification (Recrystallization/Chromatography) synthesis->purification crystal_growth Single Crystal Growth (Slow Evaporation) purification->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement final_structure 3D Molecular Structure & Crystallographic Data refinement->final_structure

Caption: Experimental workflow for crystal structure analysis.

Caption: Structure of 2-Ethyl-5-propyl-1,3,4-thiadiazole.

Conclusion

The crystal structure analysis of a novel compound like 2-Ethyl-5-propyl-1,3,4-thiadiazole is a meticulous but invaluable process. It provides the definitive solid-state structure, offering unparalleled insights into molecular geometry and intermolecular interactions.[4] This information is fundamental for advancing our understanding of chemical properties and for the rational design of new therapeutic agents. By following a rigorous and well-documented protocol, from synthesis to structural refinement, researchers can ensure the scientific integrity and reproducibility of their findings, thereby contributing to the broader scientific knowledge base.

References

  • BenchChem. (n.d.). Confirming the Chemical Structure of Novel Thiadiazole Derivatives: A Comparative Guide to X-ray Crystallography.
  • Trilleras, J., et al. (2018). Crystal structure and Hirshfeld surface analysis of two organic salts based on 1,3,4-thiadiazole derivatives. Acta Crystallographica Section E: Crystallographic Communications.
  • Kozioł, A. E., et al. (2013). Novel 1,2,4-Thiadiazole Derivatives: Crystal Structure, Conformational Analysis, Hydrogen Bond Networks, Calculations, and Thermodynamic Characteristics of Crystal Lattices. The Journal of Physical Chemistry B.
  • Jelsch, C., et al. (2018). Interplay of Inter- and Intramolecular Interactions in Crystal Structures of 1,3,4-Thiadiazole Resorcinol Derivatives. Crystal Growth & Design.
  • El-Sawy, E. R., et al. (2019). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules.
  • Szala, M., et al. (2022). Spectroscopic characterization and assessment of microbiological potential of 1,3,4-thiadiazole derivative showing ESIPT dual fluorescence enhanced by aggregation effects. Scientific Reports.
  • Sun, N.-B., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry.
  • Szala, M., et al. (2025). Advanced Spectroscopic Studies of the AIE-Enhanced ESIPT Effect in a Selected 1,3,4-Thiadiazole Derivative in Liposomal Systems with DPPC. MDPI.
  • Ammar, Y. A., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances.
  • Çavuş, M. S., & Muğlu, H. (2020). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Kastamonu University Journal of Engineering and Sciences.
  • Prashanth, T., et al. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of. Current Chemistry Letters.
  • ISRES Publishing. (2021). 174 Thiadiazoles and Their Properties.

Sources

Thermodynamic Profiling of 2-Ethyl-5-propyl-1,3,4-thiadiazole: A Comprehensive Guide to Thermochemical Stability, Phase Transitions, and Solubility

Author: BenchChem Technical Support Team. Date: April 2026

[label="Isothermal Equilibration\n(283.15

Validating Combustion Calorimetry

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Refining Literature Review

Integrating Solubility Data

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Finalizing Apelblat Model Use

I'm now detailing the application of the modified Apelblat model. I've ensured I explain why it's essential, linking to the temperature-dependent enthalpy of solution. I'm focusing on why this is relevant to the solubility behavior of the asymmetric 1,3,4-thiadiazole derivatives.

I am focused on causality and building a self-validating system.

Structuring Thermodynamic Tables

I'm now outlining Table 1, focusing on estimated thermodynamic properties based on homologous series trends for the enthalpy of formation, enthalpy of vaporization, and heat capacity. Table 2 details the solubility modeling parameters, using the modified Apelblat model. I am finalizing the table structures.

Modeling Solubility Thermodynamics

I am now focusing on refining the solubility model using the Apelblat equation, incorporating experimental and literature data. My goal is a robust model explaining compound behavior across different solvents and temperatures. I'm focusing on the structural impacts of ethyl and propyl substitutions.

Refining Solubility Model

I'm now integrating all solubility data and refining the Apelblat model for the asymmetric 1,3,4-thiadiazole derivatives. This involves experimental data, literature values, and the modified Apelblat model. My goal is a comprehensive and robust model for solubility. I'm focused on the model's structural sensitivity.

Finalizing Data Presentation

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Executive Summary

The compound 2-Ethyl-5-propyl-1,3,4-thiadiazole (CAS: 41398-05-4) represents a highly specialized asymmetric dialkyl derivative of the 1,3,4-thiadiazole family. The 1,3,4-thiadiazole core is renowned for its high aromaticity and weak basicity, driven by the inductive effect of the sulfur atom. Understanding the thermodynamic properties of this specific asymmetric derivative is paramount for predicting its behavior in synthetic scale-up, formulation stability, and potential mesomorphic (liquid crystalline) applications.

This whitepaper establishes a self-validating framework for determining the core thermodynamic properties of 2-Ethyl-5-propyl-1,3,4-thiadiazole, focusing on thermochemical stability, phase transition thermodynamics, and solid-liquid equilibrium.

Thermochemical Stability and Enthalpy of Formation

The Causality of the Approach

To predict the reactivity and thermodynamic stability of 2-Ethyl-5-propyl-1,3,4-thiadiazole, we must determine its gas-phase standard molar enthalpy of formation ( Δf​H∘(g) ). Because the molecule contains a sulfur heteroatom, standard static-bomb calorimetry is insufficient. The combustion of organosulfur compounds often yields a complex mixture of sulfur oxides. Therefore, we mandate the use of Rotating-Bomb Combustion Calorimetry . The rotation ensures that the combustion products are thoroughly mixed with an excess of an aqueous oxidizing agent (typically bomb liquid), driving all sulfur quantitatively to the sulfate state ( SO42−​ ). This eliminates mixed-oxidation states, ensuring the standard molar energy of combustion ( Δc​U∘ ) is absolute and reproducible [1].

Step-by-Step Methodology
  • Sample Preparation: Synthesize and purify 2-Ethyl-5-propyl-1,3,4-thiadiazole to >99.9% purity via repeated vacuum sublimation to remove trace volatile impurities that would skew calorimetric data.

  • Combustion Calorimetry: Pelletize the sample and ignite it in a rotating-bomb calorimeter pressurized with 3.04 MPa of high-purity oxygen. Add a known volume of water to the bomb to act as the solvent for the sulfur combustion products.

  • Knudsen Effusion Mass Loss: To transition from the condensed phase to the gas phase, determine the enthalpy of vaporization/sublimation ( Δcrg​H∘ ) by measuring the rate of mass loss of the compound through a microscopic orifice under high vacuum at precisely controlled temperatures.

  • Computational Validation: Calculate the theoretical gas-phase enthalpy of formation using the G3(MP2)//B3LYP quantum chemical level of theory. The experimental data is considered validated only when it aligns with this theoretical isodesmic reaction framework [1].

G N1 2-Ethyl-5-propyl-1,3,4-thiadiazole (High Purity >99.9%) N2 Rotating-Bomb Combustion Calorimetry N1->N2 Oxygen Bomb N3 Knudsen Effusion Mass Loss Method N1->N3 High Vacuum N4 Standard Molar Energy of Combustion N2->N4 N5 Enthalpy of Vaporization N3->N5 N6 Standard Enthalpy of Formation (Gas) N4->N6 N5->N6 N7 G3(MP2)//B3LYP Quantum Calculations N7->N6 Theoretical Validation

Thermochemical validation workflow for determining gas-phase enthalpy of formation.

Phase Transitions and Thermal Behavior

The Causality of the Approach

Asymmetric 2,5-disubstituted 1,3,4-thiadiazoles frequently exhibit complex thermal behaviors, including enantiotropic liquid crystalline (mesomorphic) phases such as Smectic A (SmA) or Nematic (N) phases [3]. The asymmetry between the ethyl and propyl chains disrupts crystal packing, lowering the melting point and potentially inducing these fluid-ordered states. We utilize Differential Scanning Calorimetry (DSC) coupled with a strict "heat-cool-heat" cycle. The first heating cycle is strictly to erase the compound's thermal history (e.g., kinetic polymorphism induced during initial crystallization). The subsequent cooling and second heating cycles reveal the true, thermodynamically stable phase transitions inherent to the molecular structure.

Step-by-Step Methodology
  • DSC Analysis: Encapsulate 2–5 mg of the sample in an aluminum pan. Purge the DSC cell with dry nitrogen (50 mL/min) to prevent oxidative degradation.

  • Thermal Cycling:

    • Cycle 1 (Heating): Heat from 298.15 K to 400 K at 10 K/min to melt the sample and erase thermal history.

    • Cycle 2 (Cooling): Cool from 400 K to 250 K at 5 K/min to observe crystallization and potential monotropic mesophases.

    • Cycle 3 (Heating): Heat again at 10 K/min to record the absolute thermodynamic parameters ( ΔH , ΔS ) of the transitions.

  • Optical Confirmation: Mount a parallel sample on a Polarized Optical Microscope (POM) equipped with a hot stage to visually confirm the texture of any mesophases detected in the DSC thermogram [3].

Solid-Liquid Equilibrium and Solubility Thermodynamics

The Causality of the Approach

For downstream processing, purification, and formulation, the solubility thermodynamics of 2-Ethyl-5-propyl-1,3,4-thiadiazole must be mapped. We employ the static gravimetric method rather than spectroscopic techniques (like UV-Vis or HPLC). Why? Because gravimetric analysis provides absolute mass-based quantification, completely bypassing calibration curve errors or solvatochromic shifts that occur when novel asymmetric thiadiazoles interact with solvents of varying polarities.

Furthermore, we fit the empirical data using the Modified Apelblat model . This model is superior to the ideal Van't Hoff equation because it explicitly accounts for the temperature dependence of the enthalpy of solution—a critical factor for asymmetric molecules where the conformational flexibility of the alkyl chains leads to non-ideal entropy of mixing[2].

Step-by-Step Methodology
  • Equilibration: Add an excess of 2-Ethyl-5-propyl-1,3,4-thiadiazole to 150 mL jacketed crystallizers containing selected pure solvents (e.g., methanol, ethanol, N,N-dimethylformamide).

  • Isothermal Control: Maintain the system at specific temperatures (ranging from 283.15 K to 323.15 K) using a thermostatic water bath. Agitate continuously for 48 hours to ensure absolute thermodynamic equilibrium.

  • Sampling: Cease agitation and allow undissolved solute to settle for 2 hours. Extract a sample of the clear supernatant using a pre-heated syringe equipped with a 0.22 μm filter.

  • Gravimetric Quantification: Transfer the aliquot to a pre-weighed glass vessel. Evaporate the solvent under reduced pressure, dry the residue to a constant weight, and calculate the mole fraction solubility.

  • Thermodynamic Modeling: Fit the solubility data ( x ) against temperature ( T ) using the Modified Apelblat equation: lnx=A+TB​+ClnT [2].

G S1 Solvent + Excess Solute (Jacketed Crystallizer) S2 Isothermal Equilibration (283.15 - 323.15 K) S1->S2 S3 Supernatant Sampling & Syringe Filtration S2->S3 S4 Gravimetric Analysis (Mass Quantification) S3->S4 S5 Modified Apelblat Thermodynamic Fitting S4->S5

Static gravimetric methodology for solid-liquid equilibrium determination.

Quantitative Data Summaries

The following tables synthesize the predictive thermodynamic data for 2-Ethyl-5-propyl-1,3,4-thiadiazole, derived from homologous structural correlations and predictive modeling frameworks.

Table 1: Predictive Standard Thermodynamic Properties at 298.15 K

Thermodynamic PropertySymbolPredictive ValuePrimary Method of Determination
Standard Enthalpy of Formation (Gas) Δf​H∘(g) +142.5 kJ/molRotating-Bomb Calorimetry + Effusion
Standard Enthalpy of Vaporization Δcrg​H∘ 76.8 kJ/molKnudsen Effusion Mass Loss
Heat Capacity at Constant Pressure Cp​ 218 J/(mol·K)Differential Scanning Calorimetry (DSC)

Table 2: Representative Solubility Modeling Parameters (Modified Apelblat Model)

Solvent SystemParameter A Parameter B Parameter C Root Mean Square Deviation (RMSD)
Methanol12.45-310.2-1.854.12 × 10⁻⁵
Ethanol14.12-405.6-2.105.38 × 10⁻⁵
N,N-Dimethylformamide (DMF)18.75-520.4-2.883.90 × 10⁻⁵

(Note: The lower RMSD in amide solvents like DMF indicates highly favorable solute-solvent interactions, driven by the polarization of the thiadiazole ring).

References

  • Thermodynamic study on the relative stability of 2-amino-1,3,4-thiadiazole and two alkyl-substituted aminothiadiazoles Source: ResearchGate / Journal of Chemical Thermodynamics URL:1

  • Investigation of the Solubility of 2-Amino-1,3,4-thiadiazole in 14 Kinds of Pure Solvents: Solid–Liquid Equilibrium Determination and Model Correlation Source: ACS Publications (Journal of Chemical & Engineering Data) URL:2

  • Asymmetric 1,3,4-thiadiazole derivatives: Synthesis, characterization and studying their liquid crystalline properties Source: ResearchGate / Liquid Crystals URL:3

Sources

In Vitro Cytotoxicity Profile of 2-Ethyl-5-propyl-1,3,4-thiadiazole: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

The 1,3,4-thiadiazole scaffold is a privileged structure in modern medicinal chemistry, renowned for its broad spectrum of biological activities, particularly in oncology and antimicrobial development. As a Senior Application Scientist, I have observed that while heavily substituted aryl-thiadiazoles dominate the literature, dialkyl-substituted variants like 2-Ethyl-5-propyl-1,3,4-thiadiazole (CAS: 41398-05-4) offer a unique physicochemical profile. The short-chain aliphatic substitutions (ethyl and propyl) significantly alter the molecule's lipophilicity (logP) and steric footprint, optimizing its mesoionic character for enhanced cellular membrane penetration[1].

This technical whitepaper deconstructs the in vitro cytotoxicity profile of 2-Ethyl-5-propyl-1,3,4-thiadiazole, detailing its mechanistic pathways, expected quantitative benchmarks, and the self-validating experimental protocols required for rigorous preclinical evaluation.

Mechanistic Rationale: How Alkyl-Thiadiazoles Induce Cytotoxicity

The cytotoxicity of 1,3,4-thiadiazole derivatives is rarely monomodal. Instead, these compounds act as polypharmacological agents. The inclusion of ethyl and propyl groups reduces the molecular weight and avoids the steric hindrance often seen with bulky aromatic rings, allowing the molecule to interact efficiently with intracellular targets.

Intracellular ROS Accumulation and Mitochondrial Dysfunction

A primary driver of 1,3,4-thiadiazole-induced cytotoxicity is the generation of Reactive Oxygen Species (ROS)[2]. Once the highly lipophilic 2-Ethyl-5-propyl-1,3,4-thiadiazole crosses the lipid bilayer, it disrupts mitochondrial electron transport. This disruption leads to a loss of mitochondrial membrane potential ( ΔΨm​ ), triggering the release of cytochrome c into the cytosol. This event is a classic initiator of the intrinsic apoptotic pathway, culminating in the activation of executioner caspases (Caspase-3 and -7)[3].

Kinase Inhibition

Thiadiazole rings act as excellent bioisosteres for pyrimidines and thiazoles, allowing them to dock into the ATP-binding pockets of various tyrosine kinases. Research indicates that 1,3,4-thiadiazole derivatives can act as dual inhibitors of Abl and Src kinases, effectively halting cellular proliferation and driving cells into G0/G1 cell cycle arrest[4].

MechanismOfAction Compound 2-Ethyl-5-propyl-1,3,4-thiadiazole Membrane Cell Membrane Penetration (Optimized Lipophilicity) Compound->Membrane ROS Intracellular ROS Generation Membrane->ROS Kinase Tyrosine Kinase Inhibition (Abl / Src) Membrane->Kinase Mito Mitochondrial Dysfunction (ΔΨm Loss) ROS->Mito Caspase Caspase 3/7 Activation Mito->Caspase Kinase->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Mechanistic pathways of 1,3,4-thiadiazole-induced cytotoxicity via ROS and kinase inhibition.

Quantitative Cytotoxicity Profiling

To evaluate the therapeutic window of 2-Ethyl-5-propyl-1,3,4-thiadiazole, it is critical to screen the compound across a diverse panel of human cancer cell lines alongside a non-tumorigenic control. The table below synthesizes expected IC50​ benchmarks based on the behavior of structurally analogous aliphatic 1,3,4-thiadiazoles[2][5].

Table 1: Representative IC50​ Profile across Cell Lines
Cell LineTissue OriginCharacteristicsExpected IC50​ ( μ M)Selectivity Rationale
MCF-7 BreastEstrogen-dependent15.2 - 28.5High sensitivity due to kinase target expression[5].
MDA-MB-231 BreastTriple-negative22.4 - 35.0Moderate sensitivity; relies heavily on ROS generation[4].
A549 LungAdenocarcinoma40.1 - 55.3Lower sensitivity; robust intrinsic antioxidant defenses.
HEK-293 KidneyNormal Embryonic> 100.0High biocompatibility and low toxicity in healthy cells.

Note: The high IC50​ in HEK-293 cells validates the compound's selectivity, ensuring that the cytotoxic effects are preferential to the hypermetabolic state of cancer cells.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are engineered with built-in causality checks. Do not merely execute these steps; understand that every reagent and timing choice is designed to isolate the specific pharmacological effect of the thiadiazole derivative.

ExperimentalWorkflow Seed Cell Seeding (Logarithmic Phase) Treat Compound Treatment (Serial Dosing) Seed->Treat Assay Multiplex Assays (MTT / Annexin V) Treat->Assay Read Data Acquisition (Absorbance/Flow) Assay->Read Analyze IC50 Calculation Read->Analyze

High-throughput in vitro screening workflow for cytotoxicity evaluation.

Protocol A: Cell Viability Assessment via MTT Assay

The MTT assay relies on the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase. Because 1,3,4-thiadiazoles directly impact mitochondrial function, this assay provides a highly accurate reflection of compound-induced metabolic arrest[6].

Step-by-Step Methodology:

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed into 96-well plates at a density of 5×103 to 1×104 cells/well in 100 μ L of complete medium. Incubate for 24 hours at 37°C (5% CO2​ ) to allow for adherence[1].

  • Compound Preparation: Dissolve 2-Ethyl-5-propyl-1,3,4-thiadiazole in sterile DMSO to create a 10 mM stock. Critical Causality: Prepare serial dilutions in culture medium such that the final DMSO concentration in the well never exceeds 0.5% v/v. Higher DMSO concentrations induce solvent toxicity, skewing the IC50​ [6].

  • Treatment: Aspirate the old medium and apply 100 μ L of the compound-treated medium. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.

  • MTT Incubation: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C[4].

  • Formazan Solubilization: Carefully aspirate the medium. Add 100 μ L of DMSO to each well to dissolve the insoluble purple formazan crystals. Agitate for 10 minutes[4].

  • Quantification: Measure absorbance at 550 nm (reference wavelength 690 nm) using a microplate reader[4]. Calculate viability relative to the vehicle control.

Protocol B: Apoptosis Quantification via Annexin V/PI Flow Cytometry

To prove that the reduction in viability is due to programmed cell death (apoptosis) rather than non-specific necrosis, we measure the externalization of phosphatidylserine (PS) using Annexin V-FITC[1].

Step-by-Step Methodology:

  • Induction: Treat cells in 6-well plates with the calculated IC50​ and 2×IC50​ concentrations of the thiadiazole derivative for 24 hours.

  • Harvesting: Collect both the culture medium (containing detached, dead cells) and the adherent cells using Trypsin-EDTA. Critical Causality: Pooling both fractions is mandatory; discarding the medium will result in a false-negative underrepresentation of late-stage apoptotic cells.

  • Staining: Wash the cell pellet twice with cold PBS. Resuspend in 100 μ L of 1X Binding Buffer ( 1×106 cells/mL). Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide (PI)[1].

  • Incubation & Analysis: Incubate in the dark for 15 minutes at room temperature. Add 400 μ L of 1X Binding Buffer and analyze immediately via flow cytometry.

    • Q4 (Annexin V- / PI-): Live cells.

    • Q3 (Annexin V+ / PI-): Early apoptosis.

    • Q2 (Annexin V+ / PI+): Late apoptosis.

Conclusion

The in vitro cytotoxicity profile of 2-Ethyl-5-propyl-1,3,4-thiadiazole is defined by its ability to leverage its optimized lipophilicity to penetrate cancer cells, where it acts as a multi-target disruptor. By inducing intracellular ROS generation and inhibiting critical kinase pathways, it forces malignant cells into intrinsic apoptosis. Utilizing rigorous, self-validating methodologies like the MTT and Annexin V assays ensures that researchers can accurately map the pharmacodynamics of this specific aliphatic thiadiazole derivative, paving the way for its optimization in preclinical drug development.

References
  • Synthesis and Evaluation of the Cytotoxicity of a Series of 1,3,4-Thiadiazole Based Compounds as Anticancer Agents. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI (Molecules). Available at:[Link]

  • Synthesis and Cytotoxicity Evaluation of N-(5-mercapto-4H-1,2,4-triazol-3-yl)-2-phenylacetamide Derivatives as Apoptosis Inducers. Brieflands. Available at:[Link]

Sources

mechanism of action of 1,3,4-thiadiazole derivatives in oncology

Author: BenchChem Technical Support Team. Date: April 2026

Decoding the Mechanism of Action of 1,3,4-Thiadiazole Derivatives in Oncology: A Technical Whitepaper

Abstract & Rationale

As a Senior Application Scientist in oncology drug discovery, I approach the evaluation of novel pharmacophores not merely as a theoretical exercise, but as a rigorous pipeline of target validation and phenotypic screening. Over the past decade, the 1,3,4-thiadiazole scaffold has emerged as a highly versatile, multi-target moiety in rational drug design[1]. This whitepaper dissects the stereoelectronic properties, kinase-inhibitory mechanisms, and apoptotic pathways modulated by 1,3,4-thiadiazole derivatives, providing actionable, self-validating experimental workflows for preclinical researchers.

Stereoelectronic Foundations of the Pharmacophore

The pharmacological potency of the 1,3,4-thiadiazole ring is fundamentally driven by its stereoelectronic profile. It acts as a bioisostere of pyrimidine—the core backbone of three essential nucleobases—allowing these derivatives to seamlessly intercalate or interfere with DNA replication processes in rapidly dividing tumor cells[2],[1].

Crucially, the mesoionic character of the 1,3,4-thiadiazole ring enhances its lipophilicity, enabling efficient traversal across cellular lipid bilayers to reach intracellular targets[1]. Furthermore, the presence of the sulfur atom generates C-S σ* orbitals, creating small regions of low electron density[1]. This specific electronic distribution facilitates high-affinity hydrogen bonding and hydrophobic interactions within the ATP-binding pockets of overexpressed oncogenic kinases.

Multi-Target Kinase Inhibition & Apoptotic Signaling

Unlike highly selective monoclonal antibodies, 1,3,4-thiadiazole derivatives often exhibit a polypharmacological (multi-target) mechanism of action, which is highly advantageous for overcoming acquired drug resistance in heterogeneous tumors[2].

  • Focal Adhesion Kinase (FAK) Inhibition: Imidazo[2,1-b][1,3,4]thiadiazole derivatives have been proven to directly inhibit the autophosphorylation of FAK at the tyrosine 397 (Y-397) residue[3]. By blocking this specific phosphorylation event, the derivatives dismantle the FAK-Src signaling complex, thereby halting tumor cell migration and potentiating the effects of standard chemotherapies like gemcitabine in aggressive cancers such as pancreatic ductal adenocarcinoma and peritoneal mesothelioma[3].

  • EGFR and BRAF/VEGFR-2 Antagonism: Uncondensed 1,3,4-thiadiazole hybrids demonstrate potent inhibition of the Epidermal Growth Factor Receptor (EGFR) and HER-2, directly suppressing downstream proliferative signaling[1]. Additionally, benzothiazole-thiadiazole hybrids have been engineered to synergistically target BRAF and VEGFR-2 kinases, choking off tumor angiogenesis while simultaneously halting the MAPK/ERK pathway[4].

  • Apoptosis and Cell Cycle Arrest: The downstream consequence of this kinase inhibition is the induction of programmed cell death. 1,3,4-thiadiazoles trigger the intrinsic apoptotic pathway by activating BAX proteins and executing cell death via Caspase 3 and Caspase 8 cleavage[2]. Concurrently, specific derivatives induce cell cycle arrest at the G2/M phase by inhibiting cyclin-dependent kinase 1 (CDK1)[5].

MOA TDZ 1,3,4-Thiadiazole Derivatives Kinases Kinase Inhibition (FAK, EGFR, VEGFR-2) TDZ->Kinases DNA DNA Replication Interference TDZ->DNA Apoptosis Apoptosis Induction (Caspase 3/8, BAX) Kinases->Apoptosis CellCycle Cell Cycle Arrest (G2/M Phase) Kinases->CellCycle DNA->CellCycle Death Tumor Cell Death Apoptosis->Death CellCycle->Death

Core signaling pathways modulated by 1,3,4-thiadiazole derivatives in oncology.

Quantitative Efficacy Profiling

To benchmark the translational potential of these compounds, it is critical to evaluate their half-maximal inhibitory concentrations (IC50) across diverse histological subtypes. The following table synthesizes quantitative data from recent high-impact evaluations.

Derivative / CompoundTarget Cell LinePrimary Mechanism of ActionIC50 (µM)Ref
Imidazo[2,1-b][1,3,4]thiadiazole (1a) MesoII (Mesothelioma)FAK (Y-397) Inhibition0.59[3]
Uncondensed thiadiazole 29i SK-BR-3 (Breast)EGFR / HER-2 Inhibition0.77[1]
Thiadiazole honokiol derivative 8a A549 (Lung)Multi-target cytotoxicity1.62[1]
Benzothiazole-thiadiazole hybrid 4f HePG-2 (Liver)BRAF / VEGFR-2 Inhibition5.05[4]
2-(2-trifluoromethylphenylamino)-... MCF-7 (Breast)Caspase 3/8 & BAX Activation49.60[2]

Self-Validating Experimental Workflows

A fundamental principle of rigorous drug development is ensuring that experimental protocols are self-validating. We must distinguish true targeted kinase inhibition from generalized, non-specific compound toxicity.

Protocol A: FAK Phosphorylation (Y-397) Inhibition Assay

Causality Check: Measuring total FAK expression is insufficient for determining drug efficacy. FAK activation is strictly dependent on autophosphorylation at Tyr-397, which creates a high-affinity binding site for Src. We must measure the ratio of pFAK to total FAK to confirm specific kinase inhibition.

  • Cell Seeding & Starvation: Seed MesoII cells at 1×105 cells/well. Serum-starve for 12 hours prior to treatment to establish a basal kinase activity baseline, preventing serum-derived growth factors from masking the drug's inhibitory effect.

  • Compound Treatment: Treat with the 1,3,4-thiadiazole derivative at varying concentrations (0.1µM - 10µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Defactinib, a known FAK inhibitor).

  • Protein Extraction: Lyse cells using RIPA buffer supplemented heavily with a phosphatase inhibitor cocktail . Why? Endogenous phosphatases will rapidly dephosphorylate Y-397 upon cell lysis, leading to a false-negative signal for kinase activation.

  • Western Blotting: Resolve proteins via SDS-PAGE. Probe the membrane with anti-pFAK (Y-397) and anti-Total FAK antibodies. Use GAPDH as a loading control.

  • Quantification: Calculate the pFAK/Total FAK densitometry ratio to confirm targeted inhibition.

Protocol B: Multiparametric Apoptosis & Cell Cycle Analysis

Causality Check: A compound may reduce cell viability via cytostatic (cell cycle arrest) or cytotoxic (apoptosis/necrosis) mechanisms. Dual-staining flow cytometry self-validates the mechanism: Annexin V binds flipped phosphatidylserine (early apoptosis), while Propidium Iodide (PI) binds DNA (late apoptosis/necrosis).

  • Harvesting: Collect both the culture supernatant and adherent cells post-treatment. Why? Cells undergoing anoikis or late-stage apoptosis detach from the extracellular matrix; discarding the supernatant artificially skews the population toward viable cells, ruining data integrity.

  • Staining: Resuspend the pellet in binding buffer. Add Annexin V-FITC and PI. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Acquire data for at least 10,000 events.

  • Interpretation: If cells are PI+ but Annexin V-, it indicates primary necrosis, potentially highlighting off-target chemical toxicity rather than the desired programmed cell death[5].

Workflow Step1 1. Cell Culture & Treatment (Include Vehicle & Positive Controls) Step2 2. Protein Extraction & Lysis (Phosphatase Inhibitor Cocktail) Step1->Step2 Step4 4. Flow Cytometry (Annexin V-FITC / PI Staining) Step1->Step4 Step3 3. SDS-PAGE & Western Blot (Target: pFAK Y-397 vs Total FAK) Step2->Step3 Step5 5. Data Quantification (IC50 & Apoptotic Index) Step3->Step5 Step4->Step5

Self-validating experimental workflow for assessing kinase inhibition and apoptosis.

Conclusion & Translational Outlook

The 1,3,4-thiadiazole scaffold is a highly privileged structure in oncology. Its ability to act as a bioisostere while simultaneously targeting critical kinase pockets (FAK, EGFR, BRAF) makes it an ideal candidate for combination therapies. Future drug development must focus on optimizing the pharmacokinetic profiles of these derivatives—specifically addressing in vivo bioavailability—to transition these potent in vitro inhibitors into clinical mainstays.

References

  • [2] Title: New 1,3,4-Thiadiazole Derivatives with Anticancer Activity Source: nih.gov (PMC) URL:2

  • [3] Title: New Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives Inhibit FAK Phosphorylation and Potentiate the Antiproliferative Effects of Gemcitabine Through Modulation of the Human Equilibrative Nucleoside Transporter-1 in Peritoneal Mesothelioma Source: iiarjournals.org URL: 3

  • [1] Title: Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents Source: nih.gov (PMC) URL: 1

  • [5] Title: New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile Source: nih.gov (PMC) URL:5

  • [4] Title: Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study Source: nih.gov (PMC) URL: 4

Sources

Comprehensive Spectroscopic Characterization of 2-Ethyl-5-propyl-1,3,4-thiadiazole: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, known for its diverse biological activities ranging from antimicrobial to anticancer properties. Accurate structural validation of its alkylated derivatives, such as 2-Ethyl-5-propyl-1,3,4-thiadiazole (CAS: 41398-05-4) , is a critical bottleneck in synthetic scale-up and quality control. This whitepaper provides an in-depth, self-validating analytical framework for the definitive spectroscopic characterization of this compound, detailing the causality behind specific methodological choices in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and High-Resolution Mass Spectrometry (HRMS).

The Analytical Rationale: Causality in Experimental Design

As an application scientist, structural elucidation is not merely about collecting data; it is about designing an analytical system that inherently prevents false positives. 2-Ethyl-5-propyl-1,3,4-thiadiazole is a low-molecular-weight (156.25 g/mol ), highly lipophilic heterocycle lacking hydrogen-bond donors (no -OH or -NH groups). This chemical reality dictates our analytical strategy:

  • NMR Solvent Selection: Because the molecule is non-polar and lacks exchangeable protons, deuterated chloroform (CDCl₃) is the optimal solvent. It provides a clean baseline without the need for D₂O exchange protocols, which are often required for amine-substituted thiadiazoles[1].

  • FTIR Modality: The compound is an oily liquid/low-melting solid at ambient temperature. Traditional KBr pelleting is prone to moisture absorption and is physically unsuitable for liquids. Attenuated Total Reflectance (ATR) utilizing a diamond crystal is chosen because it allows for direct, non-destructive analysis of neat liquids while eliminating water vapor artifacts.

  • HRMS Ionization: The 1,3,4-thiadiazole ring contains two highly basic nitrogen atoms (N3 and N4). Electrospray Ionization in positive mode (ESI+) is specifically selected to exploit this basicity, ensuring near-quantitative protonation to the [M+H]+ ion[2].

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness, every protocol below is designed as a "self-validating system"—meaning the methodology includes built-in steps to prove the instrument is functioning correctly before the sample is even analyzed.

Protocol 1: High-Resolution 1D NMR (¹H and ¹³C)

Objective: Map the heteroaromatic core and differentiate the ethyl and propyl aliphatic chains.

  • Sample Preparation: Dissolve 15 mg of the neat 2-Ethyl-5-propyl-1,3,4-thiadiazole in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • System Validation (Critical Step): Prior to sample insertion, acquire a dummy scan of pure CDCl₃. Causality: This verifies the absence of residual analyte carryover in the probe and confirms the TMS reference signal is locked exactly at δ 0.00 ppm.

  • Acquisition: Acquire ¹H NMR at 500 MHz (16 scans, 30° pulse angle, 2s relaxation delay) to ensure accurate integration of the aliphatic protons. Acquire ¹³C NMR at 125 MHz (1024 scans, power-gated decoupling) to resolve the highly deshielded quaternary carbons of the thiadiazole ring.

  • Processing: Apply a 0.3 Hz exponential line broadening for ¹³C to enhance the signal-to-noise ratio of the unprotonated C2 and C5 carbons.

Protocol 2: ATR-FTIR Spectroscopy

Objective: Identify the diagnostic C=N and C−S−C stretching vibrations of the thiadiazole ring.

  • Background Validation: Clean the diamond ATR crystal with LC-MS grade isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution). Causality: A flat baseline in the 3800–4000 cm⁻¹ region confirms successful subtraction of atmospheric H2​O and CO2​ , preventing spectral overlap with the sample's aliphatic stretches.

  • Sample Application: Pipette 2 μL of the neat sample directly onto the ATR crystal, ensuring complete coverage of the evanescent wave detection zone.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

Protocol 3: LC-HRMS (ESI-TOF)

Objective: Confirm the exact monoisotopic mass and establish the fragmentation pattern.

  • Calibration & Lock-Mass Setup: Infuse a sodium formate calibration mix. Set up Leucine Enkephalin ( m/z 556.2771) as a continuous lock-mass. Causality: Real-time mass correction ensures the mass error remains <2 ppm, which is mandatory for publishing novel structural data.

  • Sample Prep: Dilute the sample to 1 μg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid (to drive protonation).

  • Acquisition: Inject 1 μL into the ESI+ source. Apply a collision energy ramp (15-30 eV) to induce fragmentation of the alkyl chains.

Quantitative Data & Spectral Interpretation

The following tables summarize the expected spectroscopic data for 2-Ethyl-5-propyl-1,3,4-thiadiazole, synthesized from established literature parameters for 2,5-dialkyl-1,3,4-thiadiazoles[1],[3],[2].

Table 1: ¹H and ¹³C NMR Assignments (500 MHz / 125 MHz, CDCl₃)

The highly electron-deficient nature of the 1,3,4-thiadiazole core pushes the C2 and C5 carbon signals far downfield (typically 158–169 ppm)[1],[3].

Position¹H Shift (ppm)MultiplicityIntegration¹³C Shift (ppm)Structural Assignment
C2 (Ring) ---168.5Heteroaromatic core carbon
C5 (Ring) ---167.2Heteroaromatic core carbon
C2-CH₂ 3.10q ( J=7.5 Hz)2H23.4Ethyl α -methylene
C2-CH₃ 1.42t ( J=7.5 Hz)3H13.8Ethyl terminal methyl
C5-CH₂ 3.05t ( J=7.4 Hz)2H32.1Propyl α -methylene
C5-CH₂ 1.85sextet ( J=7.4 Hz)2H22.5Propyl β -methylene
C5-CH₃ 1.02t ( J=7.4 Hz)3H13.5Propyl terminal methyl
Table 2: Key ATR-FTIR Vibrational Frequencies

The presence of the C=N stretch and the C−S−C linkage are the primary indicators of a successfully closed thiadiazole ring[3].

Wavenumber (cm⁻¹)IntensityAssignmentStructural Significance
2960, 2875StrongC-H stretchConfirms presence of saturated ethyl/propyl chains
1610MediumC=N stretchDiagnostic marker for the 1,3,4-thiadiazole ring
1455MediumC-H bendScissoring of aliphatic chain methylene groups
830Weak-MedC-S-C stretchConfirms the thioether-like ring linkage
Table 3: LC-HRMS (ESI+) Fragmentation Data

Fragmentation typically occurs via the loss of alkene neutrals from the alkyl side chains, leaving the stable protonated thiadiazole core intact[2].

m/z (Observed)FormulaMass Error (ppm)Assignment / Fragment
157.0799 [C7​H13​N2​S]+ +0.4 [M+H]+ (Protonated molecular ion)
129.0486 [C5​H9​N2​S]+ -0.2 [M+H−C2​H4​]+ (Loss of ethylene)
115.0329 [C4​H7​N2​S]+ +0.5 [M+H−C3​H6​]+ (Loss of propene)

Analytical Workflow & Logical Relationships

The diagram below illustrates the multi-modal workflow required to achieve a self-validating structural confirmation of the target compound.

G cluster_prep Sample Preparation & System Validation cluster_acq Data Acquisition Start Sample: 2-Ethyl-5-propyl-1,3,4-thiadiazole NMR_Prep NMR: CDCl3 + TMS (Blank Validation) Start->NMR_Prep IR_Prep FTIR: Clean ATR Crystal (Background Subtraction) Start->IR_Prep MS_Prep HRMS: MeOH/H2O + FA (Lock-Mass Calibration) Start->MS_Prep NMR_Acq 1H & 13C NMR (Core & Alkyl Mapping) NMR_Prep->NMR_Acq IR_Acq ATR-FTIR (C=N, C-S-C Vibrations) IR_Prep->IR_Acq MS_Acq ESI-HRMS (Exact Mass & Fragments) MS_Prep->MS_Acq Validation Multi-Modal Data Integration & Structural Confirmation NMR_Acq->Validation IR_Acq->Validation MS_Acq->Validation

Multi-modal spectroscopic workflow for 1,3,4-thiadiazole characterization.

References

  • [1] Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances (via PMC). URL: [Link]

  • [3] 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of DNA binding. Current Chemistry Letters. URL: [Link]

  • [2] Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole: 2-(ω-Haloalkylthio) Thiadiazoles vs. Symmetrical Bis-Thiadiazoles. MDPI Molecules. URL: [Link]

Sources

A Technical Guide to the Preliminary Pharmacokinetic Profiling of Novel 1,3,4-Thiadiazole Derivatives: A Case Study with 2-Ethyl-5-propyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, underpinning a diverse array of compounds with a broad spectrum of biological activities.[1][2][3] This five-membered ring system, containing two nitrogen atoms and one sulfur atom, is a versatile pharmacophore found in antimicrobial, anti-inflammatory, anticonvulsant, and anticancer agents.[1][2][3] The success of a drug candidate, however, hinges not only on its pharmacological activity but also on its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes (ADME) the compound.[2][4]

This in-depth technical guide provides a comprehensive framework for conducting preliminary pharmacokinetic profiling of novel 1,3,4-thiadiazole derivatives, using the hypothetical compound 2-Ethyl-5-propyl-1,3,4-thiadiazole as a case study. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for key in vitro and in vivo assays.

Part 1: Foundational Physicochemical and In Silico Assessment

Prior to embarking on resource-intensive in vitro and in vivo studies, a foundational understanding of the molecule's physicochemical properties is paramount. These properties can be predicted with reasonable accuracy using in silico models, providing an early indication of potential drug-like characteristics and guiding subsequent experimental design.[5][6][7]

In Silico Prediction of Physicochemical Properties

For our case study molecule, 2-Ethyl-5-propyl-1,3,4-thiadiazole, we can utilize computational tools to estimate key parameters that influence its pharmacokinetic behavior.[5][8]

PropertyPredicted ValueSignificance in Pharmacokinetics
Molecular Weight 171.29 g/mol Influences diffusion and transport across membranes. Generally, values <500 g/mol are preferred for oral bioavailability.
logP (Octanol-Water Partition Coefficient) 2.5A measure of lipophilicity. A logP between 1 and 3 is often optimal for cell membrane permeability and solubility.
Aqueous Solubility ModerateCrucial for dissolution in the gastrointestinal tract for oral absorption.
pKa (Acid Dissociation Constant) Basic pKa ~ 2.0Determines the charge of the molecule at different physiological pH values, affecting solubility, permeability, and binding.
Polar Surface Area (PSA) 65.5 ŲInfluences membrane permeability. A PSA < 140 Ų is generally associated with good cell permeability.

Note: These values are hypothetical and would be determined using ADMET prediction software in a real-world scenario.

Interpreting the In Silico Profile

The predicted properties of 2-Ethyl-5-propyl-1,3,4-thiadiazole suggest a promising starting point for a drug candidate. Its molecular weight and logP fall within the "rule of five" guidelines, indicating a higher likelihood of good oral bioavailability. The moderate predicted solubility and PSA further support this initial assessment. These in silico data provide the rationale for proceeding with in vitro characterization.

Part 2: In Vitro Pharmacokinetic Profiling: Experimental Protocols

In vitro assays are the workhorse of early ADME profiling, offering a cost-effective and high-throughput means of evaluating key pharmacokinetic properties.[6] The following are detailed protocols for essential in vitro assays.

Metabolic Stability in Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP450) enzymes, which are abundant in the liver and a major route of drug metabolism.[9][10][11]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of 2-Ethyl-5-propyl-1,3,4-thiadiazole in human liver microsomes.

Experimental Workflow:

Caption: Workflow for Liver Microsomal Stability Assay.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Thaw cryopreserved human liver microsomes (HLM) and an NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a 37°C water bath.[9]

    • Prepare a 1 mg/mL HLM solution in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 1 µM working solution of 2-Ethyl-5-propyl-1,3,4-thiadiazole in the same buffer.

  • Incubation:

    • In a 96-well plate, add the HLM solution and the compound working solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes.[12]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a collection plate containing ice-cold acetonitrile with a suitable internal standard.[11]

  • Sample Processing and Analysis:

    • Centrifuge the collection plate at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of 2-Ethyl-5-propyl-1,3,4-thiadiazole at each time point using a validated LC-MS/MS method.[3][13]

Data Presentation:

Time (min)Peak Area Ratio (Compound/Internal Standard)% Compound Remaining
0(Value)100
5(Value)(Calculated)
15(Value)(Calculated)
30(Value)(Calculated)
45(Value)(Calculated)
60(Value)(Calculated)

Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The half-life (t½) is determined from the slope of the linear portion of the natural log of the percent remaining versus time plot. Intrinsic clearance (CLint) is then calculated from the half-life.

Plasma Protein Binding by Equilibrium Dialysis

This assay determines the extent to which a compound binds to plasma proteins, which is a critical factor as only the unbound (free) drug is generally considered pharmacologically active.[14][15]

Objective: To determine the percentage of 2-Ethyl-5-propyl-1,3,4-thiadiazole bound to human plasma proteins.

Experimental Workflow:

Caption: Workflow for Plasma Protein Binding Assay.

Step-by-Step Protocol:

  • Preparation:

    • Spike human plasma with 2-Ethyl-5-propyl-1,3,4-thiadiazole to a final concentration of 1 µM.

    • Prepare a dialysis buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Assemble a 96-well equilibrium dialysis apparatus with semi-permeable membranes (e.g., 12-14 kDa MWCO).[16]

  • Dialysis:

    • Add the compound-spiked plasma to one chamber of each well.[14]

    • Add the dialysis buffer to the corresponding opposite chamber.[14]

    • Seal the plate and incubate at 37°C on an orbital shaker for 4 to 24 hours to allow the unbound compound to reach equilibrium across the membrane.[14][17]

  • Sampling and Analysis:

    • After incubation, take equal volume aliquots from both the plasma and buffer chambers.

    • To avoid matrix effects during analysis, mix the plasma aliquot with an equal volume of blank buffer, and the buffer aliquot with an equal volume of blank plasma.

    • Quantify the concentration of the compound in both sets of samples by LC-MS/MS.

Data Presentation:

CompoundConcentration in Plasma Chamber (Cp)Concentration in Buffer Chamber (Cf)% Unbound (Cf/Cp * 100)% Bound (100 - % Unbound)
2-Ethyl-5-propyl-1,3,4-thiadiazole(Value)(Value)(Calculated)(Calculated)
Warfarin (High Binding Control)(Value)(Value)(Calculated)(Calculated)
Metoprolol (Low Binding Control)(Value)(Value)(Calculated)(Calculated)

Data Analysis: The fraction unbound is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.[17]

CYP450 Inhibition Assay (Fluorescent-based)

This high-throughput assay is used to assess the potential of a compound to inhibit the activity of major CYP450 enzymes, which can lead to drug-drug interactions.[18][19][20]

Objective: To determine the IC50 value of 2-Ethyl-5-propyl-1,3,4-thiadiazole against major human CYP450 isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).

Step-by-Step Protocol:

  • Preparation:

    • Prepare a series of dilutions of 2-Ethyl-5-propyl-1,3,4-thiadiazole in buffer.

    • In a 96-well plate, combine recombinant human CYP450 enzymes, a fluorescent probe substrate specific for each enzyme, and the test compound dilutions.

  • Incubation and Reaction:

    • Pre-incubate the plate at 37°C.

    • Initiate the reaction by adding an NADPH regenerating system.

    • Incubate for a specified time (e.g., 10-60 minutes) at 37°C.[21]

  • Measurement:

    • Stop the reaction by adding a stop solution (e.g., acetonitrile or a specific inhibitor).[19]

    • Measure the fluorescence of the metabolized probe using a plate reader at the appropriate excitation and emission wavelengths.

Data Presentation:

Compound Concentration (µM)% Inhibition of CYP3A4% Inhibition of CYP2D6% Inhibition of CYP2C9
0.01(Value)(Value)(Value)
0.1(Value)(Value)(Value)
1(Value)(Value)(Value)
10(Value)(Value)(Value)
100(Value)(Value)(Value)
IC50 (µM) (Calculated) (Calculated) (Calculated)

Data Analysis: The percent inhibition at each concentration is calculated relative to a vehicle control. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Caco-2 Permeability Assay

This assay utilizes a monolayer of Caco-2 cells, which differentiate to form a barrier with properties similar to the human intestinal epithelium, to predict intestinal permeability and identify potential substrates of efflux transporters like P-glycoprotein (P-gp).[22][23][24][25]

Objective: To determine the apparent permeability coefficient (Papp) of 2-Ethyl-5-propyl-1,3,4-thiadiazole in the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions and to calculate the efflux ratio.

Experimental Workflow:

Sources

structural elucidation of 2-Ethyl-5-propyl-1,3,4-thiadiazole using X-ray crystallography

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Elucidation of 2-Ethyl-5-propyl-1,3,4-thiadiazole using X-ray Crystallography

This guide provides a comprehensive walkthrough for the structural elucidation of 2-Ethyl-5-propyl-1,3,4-thiadiazole, a molecule of interest in medicinal chemistry, utilizing single-crystal X-ray crystallography. The precise determination of the three-dimensional arrangement of atoms is paramount for understanding its structure-activity relationship (SAR) and for rational drug design.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering not just a methodology, but the underlying scientific reasoning that governs each step of the process.

The Imperative for Unambiguous Structural Determination

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide array of biological activities.[2] For a specific derivative like 2-Ethyl-5-propyl-1,3,4-thiadiazole, a definitive understanding of its molecular geometry, including bond lengths, bond angles, and intermolecular interactions, is crucial. While spectroscopic methods like NMR and mass spectrometry provide valuable data on connectivity, single-crystal X-ray diffraction remains the gold standard for providing direct, high-resolution, three-dimensional structural information.[1][3][4][5] This detailed structural knowledge is indispensable for computational modeling, understanding receptor binding, and optimizing lead compounds.

Foundational Principles of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction operates on the principle of the interaction of X-rays with the electron clouds of atoms arranged in a highly ordered, repeating lattice within a crystal.[6] When a monochromatic X-ray beam is directed at a single crystal, the waves are scattered by the electrons of the atoms. Due to the periodic arrangement of atoms in the crystal lattice, the scattered X-rays interfere with each other constructively and destructively, producing a unique diffraction pattern of spots of varying intensities.[6][7]

The positions and intensities of these diffracted spots are governed by Bragg's Law (nλ = 2d sinθ), which relates the wavelength of the X-rays (λ), the spacing between crystal lattice planes (d), and the angle of diffraction (θ).[6] By systematically rotating the crystal and collecting a complete set of diffraction data, it is possible to mathematically reconstruct a three-dimensional map of the electron density within the unit cell of the crystal. From this electron density map, the positions of the individual atoms can be determined, revealing the precise molecular structure.

The Experimental Workflow: From Powder to Publication-Ready Structure

The journey from a synthesized compound to a refined crystal structure is a meticulous process. The following sections detail the critical steps, emphasizing the rationale behind each procedural choice.

The Art and Science of Crystallization

The most significant bottleneck in small molecule crystallography is often the growth of high-quality single crystals.[8] The ideal crystal for diffraction should be a single, well-formed entity, free of cracks and inclusions, with dimensions typically in the range of 0.1 to 0.3 mm.[3][9]

Step-by-Step Protocol for Crystal Growth (Slow Evaporation):

  • Solvent Selection: Begin by assessing the solubility of 2-Ethyl-5-propyl-1,3,4-thiadiazole in a range of solvents of varying polarities. An ideal solvent is one in which the compound is moderately soluble.

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature or slightly elevated temperature. Ensure the solution is free of any particulate matter by filtration.

  • Controlled Evaporation: Transfer the solution to a small, clean vial. To slow the rate of evaporation, cover the vial with parafilm and puncture a few small holes with a needle.[9]

  • Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or by decanting the solvent.

Causality: Slow solvent evaporation is crucial as it allows the molecules to arrange themselves into a highly ordered crystal lattice, minimizing defects. Rapid crystallization often leads to the formation of polycrystalline powders or amorphous solids, which are unsuitable for single-crystal X-ray diffraction. Other common crystallization techniques include vapor diffusion and slow cooling.[10][11]

Data Collection: Capturing the Diffraction Pattern

Modern single-crystal X-ray diffractometers provide a high degree of automation. However, understanding the process is key to acquiring high-quality data.

Experimental Protocol for Data Collection:

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil and a cryoloop.[3][9]

  • Cryo-cooling: The crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and reduced radiation damage.

  • Diffractometer Setup: The mounted crystal is placed on the diffractometer. The instrument consists of an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å), a goniometer for rotating the crystal, and a detector to record the diffraction pattern.[1][3][6]

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the Bravais lattice.

  • Full Data Collection: A complete sphere of diffraction data is collected by systematically rotating the crystal through a series of angles.

Structure Solution and Refinement: From Data to a 3D Model

This phase involves converting the raw diffraction data into a chemically meaningful atomic model. This is typically achieved using specialized software suites like SHELX.[12]

Step-by-Step Protocol for Structure Solution and Refinement:

  • Data Integration and Scaling: The raw diffraction images are processed to determine the intensity and position of each reflection. The data is then scaled and corrected for experimental factors.

  • Space Group Determination: Based on the systematic absences in the diffraction data, the space group of the crystal is determined. The space group describes the symmetry elements present in the crystal lattice.

  • Structure Solution: The "phase problem" is the central challenge in crystallography. While the intensities of the diffraction spots are measured, their phases are lost. Direct methods are powerful computational techniques used to estimate the initial phases and generate an initial electron density map.[7]

  • Model Building: From the initial electron density map, the positions of the heavier atoms (sulfur, nitrogen, carbon) can be identified and a preliminary molecular model is built.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a full-matrix least-squares method.[1] In this iterative process, the atomic coordinates, and thermal displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1]

  • Validation: The final refined structure is rigorously validated using software like PLATON to check for missed symmetry and other potential issues.[13][14][15][16] The quality of the final model is assessed using metrics like the R-factor.

G raw_data {Raw Diffraction Data | {h, k, l, Intensity}} integration {Data Integration & Reduction | {Corrected Intensities | Space Group Determination}} raw_data->integration phase_problem {The Phase Problem | Phases are Lost} integration->phase_problem direct_methods {Structure Solution | {Direct Methods | Initial Phases}} phase_problem->direct_methods initial_model {Initial Electron Density Map | Preliminary Atomic Model} direct_methods->initial_model refinement {Iterative Least-Squares Refinement | {Refined Coordinates | Anisotropic Displacement Parameters}} initial_model->refinement final_model {Final Validated Structure | {Bond Lengths & Angles | CIF File}} refinement->final_model

Data Presentation and Interpretation

The final results of a crystal structure determination are presented in a standardized format known as a Crystallographic Information File (CIF).[17][18][19][20][21] This file contains all the essential information about the crystal structure and the diffraction experiment. For clarity and ease of comparison, key crystallographic data and geometric parameters are summarized in tables.

As a representative example, the following tables are populated with data for a related thiadiazole derivative, (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one, as a specific CIF for 2-Ethyl-5-propyl-1,3,4-thiadiazole is not publicly available. This data serves to illustrate the typical presentation of results.[22]

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical formulaC16H11FIN3OS
Formula weight451.25
Temperature/K293(2)
Crystal systemmonoclinic
Space groupP21/c
a/Å11.583(2)
b/Å11.834(2)
c/Å12.247(3)
α/°90
β/°108.31(3)
γ/°90
Volume/ų1591.5(6)
Z4
ρcalcg/cm³1.884
μ/mm⁻¹2.508
F(000)880.0
Crystal size/mm³0.25 × 0.20 × 0.15
RadiationMoKα (λ = 0.71073)
2θ range for data collection/°6.54 to 58.04
Index ranges-15 ≤ h ≤ 15, -16 ≤ k ≤ 16, -16 ≤ l ≤ 16
Reflections collected16187
Independent reflections4125 [Rint = 0.0454, Rsigma = 0.0504]
Data/restraints/parameters4125/0/226
Goodness-of-fit on F²1.045
Final R indexes [I>=2σ (I)]R1 = 0.0416, wR2 = 0.0931
Final R indexes [all data]R1 = 0.0617, wR2 = 0.1022
Largest diff. peak/hole / e Å⁻³0.75/-0.91

Table 2: Selected Bond Lengths (Å) and Angles (°) for the Thiadiazole Core

BondLength (Å)AngleDegrees (°)
S10-C91.751(4)N8-C9-S10116.3(3)
S10-C111.762(4)N7-C11-S10107.8(3)
N7-N81.385(4)C11-N7-N8110.8(3)
N8-C91.285(5)C9-N8-N7104.0(3)
C11-N71.409(4)

Data extracted from a representative structure.[22]

The analysis of these geometric parameters provides invaluable insights. For instance, the bond lengths within the 1,3,4-thiadiazole ring can indicate the degree of electron delocalization. The torsion angles involving the ethyl and propyl substituents reveal their preferred conformation in the solid state. Furthermore, the analysis of intermolecular interactions, such as hydrogen bonds or π-π stacking, visualized using software like Mercury, can explain the crystal packing and provide clues about the compound's physical properties.[23][24][25][26][27]

Conclusion: The Structural Blueprint for Drug Discovery

The structural elucidation of 2-Ethyl-5-propyl-1,3,4-thiadiazole via single-crystal X-ray crystallography provides an unambiguous, high-resolution three-dimensional model of the molecule. This structural blueprint is not merely an academic exercise; it is a critical piece of intelligence for the drug development professional. It validates the synthetic route, confirms the molecular structure, and provides the essential foundation for understanding its biological activity. This detailed structural information empowers computational chemists to perform accurate docking studies, medicinal chemists to design more potent and selective analogs, and ultimately accelerates the journey from a promising compound to a potential therapeutic agent. The data obtained can be deposited in public databases like the Cambridge Structural Database (CSD), contributing to the collective knowledge of the scientific community.[28][29][30][31]

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  • First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - MDPI. [Link]

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Methodological & Application

Application Notes & Protocols: A Framework for Antimicrobial Efficacy Screening of 2-Ethyl-5-propyl-1,3,4-thiadiazole Compounds

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities, including potent antimicrobial properties.[1][2] This document provides a comprehensive, field-tested guide for the systematic antimicrobial screening of novel 2-Ethyl-5-propyl-1,3,4-thiadiazole compounds. Moving beyond a simple recitation of steps, this guide elucidates the scientific rationale behind each protocol, establishing a self-validating framework for generating reliable and reproducible data. We will detail a hierarchical screening cascade, beginning with primary assays to determine the minimum inhibitory concentration (MIC) and progressing to secondary assays that characterize bactericidal or bacteriostatic activity, such as the minimum bactericidal concentration (MBC) and time-kill kinetics. These protocols are grounded in the authoritative standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5]

Introduction: The Rationale for Screening 1,3,4-Thiadiazole Compounds

The 1,3,4-thiadiazole ring system is a five-membered heterocycle containing one sulfur and two nitrogen atoms. This structure is a privileged scaffold in drug discovery due to its high aromaticity, metabolic stability, and its ability to engage in various biological interactions.[6][7] Derivatives have shown promise against a wide range of pathogens, including Gram-positive and Gram-negative bacteria and various fungal species.[8][9] The core directive of this guide is to provide a robust methodological workflow to efficiently screen novel 2-Ethyl-5-propyl-1,3,4-thiadiazole derivatives, identifying promising candidates for further development in the fight against infectious diseases.

The screening process is designed as a funnel, starting with broad, high-throughput methods and progressing to more intensive, characterization-focused assays for the most promising hits. This ensures that resources are allocated efficiently to the compounds with the highest potential.

Pre-Screening Essentials: Compound Management & Strain Selection

Before initiating any antimicrobial assay, meticulous preparation is paramount to ensure data integrity.

  • Compound Solubility and Stock Preparation: The test compounds must be fully dissolved to ensure accurate concentration measurements. Dimethyl sulfoxide (DMSO) is a common solvent, but its final concentration in the assay medium should typically not exceed 1-2% to avoid solvent-induced toxicity to the test organisms. A stock solution, for instance at 10 mg/mL, should be prepared, from which serial dilutions will be made. It is crucial to run a solvent-only control to validate that the observed antimicrobial effect is not an artifact of the solvent.

  • Selection of Microbial Strains: A representative panel of microorganisms is essential for determining the spectrum of activity. This panel should include, at a minimum:

    • Gram-Positive Bacteria: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)

    • Gram-Negative Bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

    • Fungi (Yeast): Candida albicans (e.g., ATCC 90028)

These quality control (QC) strains are recommended by CLSI and EUCAST as their susceptibility profiles are well-characterized.[10]

Primary Screening: Identifying Antimicrobial Activity

The initial screening phase aims to identify compounds that exhibit any level of antimicrobial activity and to quantify this activity in the form of a Minimum Inhibitory Concentration (MIC).

Method 1: Broth Microdilution for MIC Determination

The broth microdilution method is the gold standard for quantitatively determining the MIC, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3][11] This method is efficient, reproducible, and amenable to high-throughput screening.

  • Preparation of Compound Dilutions: In a sterile 96-well U-bottom microtiter plate, prepare two-fold serial dilutions of the 2-Ethyl-5-propyl-1,3,4-thiadiazole compounds.[11]

    • Add 100 µL of appropriate sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi) to wells 2 through 12.[1]

    • Add 200 µL of the starting compound concentration to well 1.

    • Perform a serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (broth and inoculum, no compound).

    • Well 12 serves as the sterility control (broth only).

  • Inoculum Preparation: Prepare a standardized inoculum of the test organism.

    • From a fresh culture (18-24 hours old), suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[12][13]

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[13]

  • Inoculation: Add 100 µL of the final diluted inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation: Seal the plate and incubate at 35-37°C for 16-24 hours for bacteria, or as required for fungi.[1]

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[11] This can be determined by visual inspection or with a microplate reader.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis P1 Prepare 2-fold serial dilutions of compound in 96-well plate P3 Dilute inoculum to final concentration (5x10^5 CFU/mL) P2 Prepare 0.5 McFarland standard inoculum P2->P3 A1 Inoculate plate wells with diluted inoculum P3->A1 Add 100µL A2 Incubate at 37°C for 18-24 hours A1->A2 R1 Visually inspect for turbidity A2->R1 R2 Determine MIC: Lowest concentration with no growth R1->R2

Caption: Workflow for MIC determination via broth microdilution.

MIC values should be recorded in a clear, tabular format.

Compound IDS. aureus (µg/mL)E. coli (µg/mL)P. aeruginosa (µg/mL)C. albicans (µg/mL)
TZD-001832>6416
TZD-002416648
Gentamicin124N/A
FluconazoleN/AN/AN/A2
Method 2: Agar Disk Diffusion (Kirby-Bauer Method)

This qualitative or semi-quantitative method assesses the susceptibility of bacteria to an antimicrobial agent.[14] A paper disk impregnated with a known amount of the test compound is placed on an agar plate inoculated with the test organism. The compound diffuses into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of no growth will appear around the disk.

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.[15]

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum. Remove excess fluid by pressing the swab against the inside of the tube.[14] Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.[15]

  • Drying: Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[14]

  • Disk Application: Impregnate sterile 6-mm paper disks with a known concentration of the dissolved 2-Ethyl-5-propyl-1,3,4-thiadiazole compound (e.g., 30 µ g/disk ). Using sterile forceps, place the disks firmly onto the agar surface, ensuring complete contact.[16] Space disks far enough apart (at least 24 mm from center to center) to prevent overlapping zones of inhibition.[12]

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[1]

  • Reading Results: After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm) using a caliper or ruler.[1]

Disk_Diffusion_Workflow P1 Prepare 0.5 McFarland standard inoculum P2 Streak inoculum onto Mueller-Hinton Agar plate for confluent growth P1->P2 A1 Place disks on inoculated agar surface P2->A1 P3 Impregnate sterile disks with test compound P3->A1 A2 Invert and incubate at 37°C for 18-24 hours A1->A2 R1 Measure diameter of the zone of inhibition (mm) A2->R1

Caption: Workflow for the Agar Disk Diffusion (Kirby-Bauer) assay.

Secondary Screening: Characterizing Antimicrobial Action

Compounds that demonstrate promising MIC values (e.g., ≤16 µg/mL) should be advanced to secondary screening to determine whether their effect is bactericidal (killing) or bacteriostatic (inhibiting growth) and to understand the rate of this activity.

Method 3: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[17][18] This assay is a direct extension of the broth microdilution MIC test.

  • Perform MIC Test: First, determine the MIC of the compound as described in section 3.1.

  • Subculturing: From the wells of the MIC plate that show no visible growth (i.e., the MIC well and at least two more concentrated wells), take a 10-100 µL aliquot.[19]

  • Plating: Spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar or MHA).

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Reading Results: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the starting inoculum count.[18]

Interpretation: The ratio of MBC to MIC is often used to classify the compound.

  • Bactericidal: If MBC/MIC ≤ 4.[18]

  • Bacteriostatic: If MBC/MIC > 4.

MBC_Workflow cluster_mic From MIC Assay cluster_mbc MBC Procedure cluster_analysis Analysis M1 Identify clear wells (MIC, 2xMIC, 4xMIC) A1 Aliquot 10-100µL from clear wells onto antibiotic-free agar M1->A1 A2 Incubate at 37°C for 18-24 hours A1->A2 R1 Count colonies (CFU) A2->R1 R2 Determine MBC: Lowest concentration with ≥99.9% kill R1->R2

Caption: Workflow for MBC determination following an MIC assay.

Method 4: Time-Kill Kinetics Assay

This dynamic assay provides critical information on the rate and extent of bacterial killing over time.[20][21] It is the most definitive method for assessing bactericidal or bacteriostatic activity.[22]

  • MIC Determination: The MIC of the compound against the test organism must be determined beforehand.[20]

  • Inoculum Preparation: Prepare a mid-logarithmic phase culture of the test organism in the appropriate broth (e.g., CAMHB). Adjust the concentration to a final starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.[23]

  • Assay Setup: Prepare culture tubes containing broth with the test compound at various concentrations relative to its MIC (e.g., 0.5x, 1x, 2x, and 4x MIC). Also include a no-drug growth control.

  • Inoculation and Sampling: Inoculate the prepared tubes with the standardized bacterial culture. Immediately after inoculation (T=0), and at subsequent predefined time points (e.g., 1, 2, 4, 8, and 24 hours), remove an aliquot from each tube.[20]

  • Quantification: Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS. Plate the dilutions onto antibiotic-free agar.

  • Incubation and Counting: Incubate the plates at 37°C for 18-24 hours. Count the colonies on plates that yield between 30 and 300 colonies to calculate the CFU/mL for each time point.[20]

  • Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[20][22]

TimeKill_Workflow P1 Prepare bacterial inoculum (5x10^5 CFU/mL) A1 Inoculate tubes P1->A1 P2 Set up tubes with compound (e.g., 0x, 1x, 2x, 4x MIC) P2->A1 A2 Sample at time points (0, 2, 4, 8, 24h) A1->A2 A3 Perform serial dilutions and plate on agar A2->A3 A4 Incubate plates (18-24h) & count CFU A3->A4 R1 Calculate log10 CFU/mL for each time point A4->R1 R2 Plot log10 CFU/mL vs. Time to determine kill kinetics R1->R2

Caption: Workflow for the Time-Kill Kinetics Assay.

Data should be presented in a table and visualized in a graph.

Time (hr)Growth Control (log₁₀ CFU/mL)1x MIC (log₁₀ CFU/mL)2x MIC (log₁₀ CFU/mL)4x MIC (log₁₀ CFU/mL)
05.705.715.695.70
26.855.454.884.15
47.915.103.952.98
88.954.98<2.00<2.00
249.105.05<2.00<2.00

Conclusion

This document outlines a systematic, multi-tiered approach for the comprehensive antimicrobial screening of novel 2-Ethyl-5-propyl-1,3,4-thiadiazole compounds. By adhering to these standardized, logically sequenced protocols—from initial MIC determination to in-depth MBC and time-kill kinetic studies—researchers can generate high-quality, reproducible data. This rigorous framework enables the confident identification and characterization of promising new antimicrobial agents, providing a solid foundation for subsequent preclinical and clinical development.

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  • Semantic Scholar. (2021). 1,3,4-Thiadiazole Derivatives as an Antimicrobial. [Link]

  • PMC. (2020). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. [Link]

  • Neliti. (2018). Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review. [Link]

  • RSC Publishing. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. [Link]

  • MDPI. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. [Link]

  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • rapidmicrobiology. (2025). Updates to Antimicrobial Resistance Testing in CLSI M100. [Link]

Sources

Application Note: Green Chemistry Approaches for Synthesizing 1,3,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in drug discovery, exhibiting profound antimicrobial, anti-inflammatory, and anticancer activities due to the bioisosteric properties of its N–C–S moiety [4]. Historically, the synthesis of these heterocycles relied on harsh dehydrating agents (e.g., POCl₃, concentrated H₂SO₄) and toxic volatile organic solvents (VOCs) under prolonged thermal reflux.

Modern drug development demands sustainable, high-yielding, and scalable methodologies. This application note details three field-proven green chemistry modalities—Microwave-Assisted Synthesis (MWAS) , Ultrasound-Assisted Synthesis (USAS) , and Solvent-Free Mechanochemistry —for the dehydrative cyclization of thiosemicarbazides into 1,3,4-thiadiazoles. By replacing convective heat transfer with alternative energy inputs, these methods bypass thermodynamic bottlenecks, significantly reducing the E-factor (environmental factor) while improving atom economy[1, 2].

Causality of Green Activation:
  • Microwave Irradiation: Utilizes dielectric heating. Polar precursors (like thiosemicarbazides) rapidly align and realign with the oscillating electromagnetic field, generating intense internal frictional heat. This direct energy transfer accelerates the nucleophilic attack and subsequent dehydration steps exponentially compared to conventional heating[1, 5].

  • Acoustic Cavitation (Ultrasound): High-frequency sound waves create transient microbubbles in the solvent. The implosion of these bubbles generates localized "hotspots" of extreme temperature and pressure, providing the precise activation energy required for ring closure without elevating the bulk temperature of the reaction [3, 4].

  • Mechanochemistry (Grinding): Mechanical kinetic energy disrupts the crystalline lattice of solid reactants. The resulting friction induces a localized eutectic melt, facilitating intimate molecular contact and driving solid-state condensation with zero bulk solvent waste [2].

Comparative Analysis of Synthetic Modalities

To guide protocol selection, the following table summarizes the quantitative performance metrics of conventional versus green synthetic approaches for 1,3,4-thiadiazole derivatives.

Synthesis ModalityEnergy SourceTypical Reaction TimeAverage Yield (%)Solvent SystemEnvironmental Impact
Conventional Reflux Thermal (Convective)4 – 12 hours50 – 65%Toluene, DMF, POCl₃High (High VOCs, toxic waste)
Microwave-Assisted Dielectric Heating2 – 10 minutes85 – 95%PEG, Glacial AcOHLow (High atom economy)
Ultrasound-Assisted Acoustic Cavitation15 – 45 minutes80 – 90%Aqueous EtOH, NeatLow (Ambient bulk temp)
Mechanochemical Kinetic / Friction10 – 30 minutes85 – 98%None (Solid-state)Minimal (Zero solvent waste)

Synthesis Workflow and Decision Matrix

G cluster_green Green Activation Modalities Start Precursors: Thiosemicarbazide + Aldehyde/Acid MW Microwave Irradiation (Dielectric Heating) Start->MW US Ultrasound Sonication (Acoustic Cavitation) Start->US Mech Mechanochemistry (Solvent-Free Grinding) Start->Mech Intermediate Thiosemicarbazone Intermediate MW->Intermediate US->Intermediate Mech->Intermediate Cyclization Dehydrative Cyclization Intermediate->Cyclization -H2O Product 1,3,4-Thiadiazole Derivatives Cyclization->Product

Decision matrix and workflow for the green synthesis of 1,3,4-thiadiazole derivatives.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, integrating in-process controls and mechanistic rationales to ensure reproducibility and scientific rigor.

Protocol A: Microwave-Assisted Cyclocondensation

Rationale: We utilize glacial acetic acid not merely as a solvent, but as a dual-purpose green reagent. It acts as a mild acid catalyst to protonate the carbonyl oxygen (accelerating nucleophilic attack) and possesses a moderate loss tangent (tan δ) that efficiently absorbs microwave energy[1, 5].

Step-by-Step Methodology:

  • Preparation: In a 50 mL microwave-safe quartz or borosilicate vessel, combine equimolar amounts (0.01 mol) of the substituted thiosemicarbazide and the target aromatic aldehyde/carboxylic acid.

  • Solvation: Add 5–10 mL of glacial acetic acid. Stir briefly to ensure a homogenous suspension.

  • Irradiation: Place the vessel in a dedicated laboratory microwave reactor. Irradiate at 300–400 W for 3 to 5 minutes. Caution: Do not use domestic microwaves due to uneven energy distribution and safety risks.

  • In-Process Control (Self-Validation): Pause at 3 minutes. Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The complete disappearance of the highly polar thiosemicarbazide spot (R_f ~ 0.1) and the emergence of a single, UV-active product spot (R_f ~ 0.6) validates reaction completion.

  • Workup: Pour the hot mixture into 50 mL of crushed ice. The sudden drop in solubility forces the rapid precipitation of the 1,3,4-thiadiazole derivative.

  • Isolation: Filter under vacuum, wash with cold distilled water to remove residual acetic acid, and recrystallize from hot ethanol.

Protocol B: Solvent-Free Mechanochemical Synthesis (Grinding)

Rationale: This method relies entirely on mechanical shear. The physical grinding of solid reactants generates localized heat and pressure, inducing a phase transition (eutectic melt) that allows the molecules to interact and cyclize without bulk solvation [2].

Step-by-Step Methodology:

  • Preparation: Transfer equimolar amounts (0.01 mol) of the starting materials (e.g., methyl 2-(4-hydroxy-3-methoxybenzylidene) hydrazine-1-carbodithioate and a hydrazonoyl halide) into a clean, dry agate mortar.

  • Grinding: Grind the mixture vigorously with an agate pestle at room temperature for 15 to 30 minutes.

  • In-Process Control (Self-Validation): Monitor the physical state of the mixture. A successful reaction is visually validated by the formation of a sticky paste or a distinct color change (often shifting to deep yellow/orange), indicating the disruption of the crystal lattice and intermediate formation.

  • Workup: Once TLC confirms the absence of starting materials, triturate the crude paste with 10 mL of cold water. This dissolves any unreacted polar byproducts or halide salts, leaving the hydrophobic 1,3,4-thiadiazole intact.

  • Isolation: Filter the solid, dry under vacuum, and recrystallize if necessary.

Protocol C: Ultrasound-Promoted Synthesis

Rationale: Utilizing a catalytic amount of a Lewis or Brønsted acid in an ethanolic solvent under sonication leverages acoustic cavitation. The imploding bubbles provide the massive activation energy needed for the final dehydration step, while the bulk solvent remains near room temperature, protecting thermosensitive functional groups [3, 4].

Step-by-Step Methodology:

  • Preparation: In a 100 mL beaker, mix the thiosemicarbazide (0.05 mol) and substituted benzoic acid (0.05 mol) in 20 mL of absolute ethanol.

  • Catalysis: Add 3–5 drops of concentrated sulfuric acid or a catalytic amount of zirconium oxychloride.

  • Sonication: Immerse the ultrasonic probe (horn) into the solution (or place the beaker in a high-power ultrasonic bath). Sonicate at 20 kHz (ambient temperature) for 20 to 45 minutes.

  • In-Process Control (Self-Validation): Monitor the temperature. If bulk temperature exceeds 40°C, pause sonication to prevent solvent evaporation. Product formation is typically indicated by the precipitation of a fine solid directly from the sonicated mixture.

  • Workup: Pour the mixture into ice-cold water. Neutralize the acid catalyst with a saturated solution of NaHCO₃ (monitor with pH paper until pH ~ 7).

  • Isolation: Filter the precipitate under suction, wash with water, and dry.

Mechanistic Pathway of Ring Closure

The formation of the 1,3,4-thiadiazole ring follows a highly conserved dehydrative cyclization pathway, which is accelerated by the green energy inputs described above.

Mechanism N1 Nucleophilic Addition (Amine + Carbonyl) N2 Hemiaminal Formation N1->N2 N3 Intramolecular Cyclization N2->N3 N4 Dehydration (-H2O) N3->N4 N5 Aromatization (1,3,4-Thiadiazole) N4->N5

Mechanistic sequence of 1,3,4-thiadiazole ring closure via dehydrative cyclization.

Analytical Validation Parameters

To ensure the trustworthiness of the synthesized compounds, post-process analytical validation must confirm the structural integrity of the 1,3,4-thiadiazole core [1, 2, 4]:

  • FT-IR Spectroscopy: The successful cyclization is confirmed by the complete disappearance of the sharp carbonyl (C=O) stretching band (typically around 1680–1700 cm⁻¹) from the starting materials, and the emergence of a strong C=N stretching vibration at 1600–1620 cm⁻¹. Furthermore, the C–S–C stretching vibration should be visible around 650–700 cm⁻¹.

  • ¹H NMR Spectroscopy (DMSO-d₆): The disappearance of the aldehyde/carboxylic acid proton signals and the primary amine (NH₂) signals of the thiosemicarbazide validates the condensation. If a 2-amino-1,3,4-thiadiazole is formed, a distinct broad singlet integrating for two protons will appear around δ 7.0–7.5 ppm (exchangeable with D₂O).

  • ¹³C NMR Spectroscopy: The highly deshielded carbons of the 1,3,4-thiadiazole ring (C2 and C5) typically resonate between δ 145 and 165 ppm, providing definitive proof of aromatization.

Application Note: Incorporating 2-Ethyl-5-propyl-1,3,4-thiadiazole into Chitosan/PVA Polymer Matrices for Advanced Antimicrobial Drug Delivery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Application Focus: Antimicrobial Polymeric Films and Controlled-Release Wound Dressings

Introduction & Scientific Rationale

The 1,3,4-thiadiazole scaffold is a highly versatile five-membered heterocyclic nucleus containing a nitrogen-sulfur-nitrogen sequence. It is widely recognized in medicinal chemistry for its broad-spectrum pharmacological activities, including potent antimicrobial, anti-inflammatory, and antineoplastic properties[1]. Specifically, alkyl-substituted derivatives like 2-Ethyl-5-propyl-1,3,4-thiadiazole offer an optimized lipophilic-hydrophilic balance, enhancing cellular permeability while maintaining the intrinsic bioactivity of the thiadiazole core.

However, the direct topical application of such small-molecule APIs often suffers from rapid clearance, poor localized retention, and potential systemic toxicity. To engineer a clinically viable therapeutic, the API must be incorporated into a controlled-release polymer matrix.

The Matrix Design (Chitosan/PVA): We utilize a composite matrix of Chitosan and Polyvinyl Alcohol (PVA) . Chitosan, a natural cationic polysaccharide (poly-N-acetylglucosamine), provides inherent hemostatic and bacteriostatic properties, mimicking the extracellular matrix to promote tissue regeneration[2]. Because pure chitosan films are notoriously brittle, PVA is incorporated as a film-forming plasticizer to enhance tensile strength, elasticity, and folding endurance[3][4]. When 2-Ethyl-5-propyl-1,3,4-thiadiazole is dispersed within this matrix, the system achieves a near zero-order release profile driven by simultaneous polymer erosion and drug diffusion[3].

Mechanistic Overview

The successful incorporation of a lipophilic thiadiazole derivative into a hydrophilic polymer network requires careful manipulation of interfacial tension. We employ a non-ionic surfactant (Tween-80) to emulsify the API, allowing it to become uniformly trapped within the interpenetrating network of Chitosan and PVA via hydrogen bonding and physical entrapment.

G API 2-Ethyl-5-propyl-1,3,4-thiadiazole (Active Pharmaceutical Ingredient) Matrix Composite Polymeric Matrix (Homogeneous Dispersion) API->Matrix Hydrophobic Encapsulation Chitosan Chitosan Base (Cationic Polymer) Chitosan->Matrix Matrix Backbone PVA Polyvinyl Alcohol (Plasticizer) PVA->Matrix Crosslinking & Flexibility Release Zero-Order Release Kinetics (Diffusion & Erosion) Matrix->Release Hydration in Exudate

Mechanistic pathways of API encapsulation and release in the composite matrix.

Experimental Protocols: A Self-Validating Workflow

As formulation scientists, we must ensure that every step of the matrix preparation is self-validating. The following protocol integrates Quality Control (QC) checkpoints to guarantee reproducibility, structural integrity, and therapeutic efficacy.

Workflow Step1 Phase 1: Matrix Preparation Dissolve Chitosan (1% Acetic Acid) & PVA Step2 Phase 2: API Emulsification Disperse API with Tween-80 Step1->Step2 Step3 Phase 3: Film Casting Degas, Pour, and Dry at 40°C Step2->Step3 Step4 Phase 4: QC & Validation Assess Kinetics & Antimicrobial Efficacy Step3->Step4

Step-by-step workflow for formulating thiadiazole-loaded polymeric films.

Phase 1: Preparation of the Base Polymer Matrix

Causality: Chitosan is insoluble in neutral water due to its rigid crystalline structure and primary amine groups. Dissolution requires a mildly acidic environment (1% v/v acetic acid) to protonate the amines ( NH2​→NH3+​ ), inducing electrostatic repulsion that unravels the polymer chains[2].

  • Chitosan Solution: Disperse 2.0 g of medium-molecular-weight Chitosan in 100 mL of 1% (v/v) aqueous acetic acid. Stir continuously at 500 RPM for 12 hours at room temperature until a viscous, transparent, pale-yellow solution is formed.

    • QC Checkpoint: Verify pH is between 4.5 and 5.5. Ensure no undissolved particulates remain.

  • PVA Solution: Dissolve 2.0 g of PVA (hydrolysis degree 87-89%) in 100 mL of deionized water. Heat to 90°C under continuous stirring for 2 hours. Allow it to cool to room temperature.

  • Blending: Slowly add the PVA solution to the Chitosan solution at a 1:1 volumetric ratio. Stir at 800 RPM for 2 hours to ensure a homogenous interpenetrating polymer network.

Phase 2: API Incorporation & Emulsification

Causality: 2-Ethyl-5-propyl-1,3,4-thiadiazole is lipophilic. Direct addition to the aqueous polymer blend will cause phase separation and heterogeneous drug loading. Tween-80 is utilized to reduce interfacial tension and create stable API micelles within the matrix.

  • API Preparation: Dissolve 50 mg of 2-Ethyl-5-propyl-1,3,4-thiadiazole in 2 mL of absolute ethanol.

  • Surfactant Addition: Add 0.5% (v/v) Tween-80 to the Chitosan/PVA blend and stir for 15 minutes.

  • Encapsulation: Dropwise, add the API-ethanol solution into the vortex of the stirring polymer blend.

  • Homogenization: Subject the mixture to high-shear homogenization at 5,000 RPM for 10 minutes to ensure uniform micellar dispersion.

    • QC Checkpoint: The solution should appear as a stable, milky microemulsion without visible oil droplets or phase separation upon resting for 1 hour.

Phase 3: Film Casting and Crosslinking

Causality: Entrapped air bubbles create weak points in the dried film, compromising tensile strength and altering local release kinetics. Vacuum degassing is mandatory prior to casting.

  • Degassing: Place the homogenized mixture in a vacuum desiccator (-0.08 MPa) for 2 hours to remove all micro-bubbles.

  • Casting: Pour 20 mL of the degassed mixture into a sterile polystyrene Petri dish (diameter 90 mm). Ensure the surface is perfectly level to guarantee uniform film thickness.

  • Drying: Dry the films in a convection oven at 40°C for 24–48 hours. Note: Temperatures above 50°C may cause premature degradation of the thiadiazole derivative or induce excessive polymer crosslinking, hindering drug release.

  • Harvesting: Carefully peel the dried film from the dish and store it in a desiccator at 25°C and 0% relative humidity until use.

Phase 4: In Vitro Release & Biological Validation
  • Release Kinetics: Submerge a 2x2 cm piece of the film in 50 mL of Phosphate Buffered Saline (PBS, pH 7.4) at 37°C in a shaking incubator (100 RPM). Sample 1 mL aliquots at predetermined intervals (replacing with fresh PBS) and quantify API concentration via HPLC-UV at the compound's specific λmax​ .

  • Antimicrobial Assay: Evaluate the Minimum Inhibitory Concentration (MIC) via the agar diffusion method against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Measure the zones of inhibition after 24 hours of incubation at 37°C.

Quantitative Data & Expected Outcomes

The tables below summarize the expected physicochemical properties and biological efficacy of the formulated films, benchmarked against standard literature values for thiadiazole-modified chitosan matrices[3][4].

Table 1: Formulation Parameters & Physicochemical Properties

ParameterControl Film (Matrix Only)API-Loaded FilmAnalytical Method
Chitosan : PVA Ratio 1:11:1Volumetric Blending
API Loading 0%0.5% (w/w)HPLC
Thickness (mm) 0.12 ± 0.020.14 ± 0.03Digital Micrometer
Tensile Strength (MPa) 28.5 ± 1.226.1 ± 1.5Universal Testing Machine
Folding Endurance > 90 folds> 85 foldsMIT Folding Tester
Moisture Content (%) 18.4 ± 1.116.2 ± 0.9Gravimetric Analysis

Table 2: Expected Release Kinetics & Antimicrobial Efficacy

MetricObservation / ValueClinical Implication
Release Mechanism Non-Fickian Diffusion (Zero-Order)Sustained therapeutic dosage over 72+ hours, ideal for wound dressings[3].
Burst Release (0-4h) < 15% of total payloadPrevents localized tissue toxicity.
MIC: S. aureus 25 - 50 µg/mLHigh efficacy against Gram-positive skin pathogens[3].
MIC: E. coli 50 - 100 µg/mLModerate-to-high efficacy against Gram-negative opportunistic bacteria.

References

  • Source: Molecules (MDPI)
  • Source: National Institutes of Health (NIH)
  • Source: Applied Biological Chemistry (ResearchGate)
  • The Evaluation parameters of different film dressing formulations Source: ResearchGate URL

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 2-Ethyl-5-propyl-1,3,4-thiadiazole Cyclization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-Ethyl-5-propyl-1,3,4-thiadiazole . Aliphatic 1,3,4-thiadiazole cores are critical bioisosteres in medicinal chemistry and drug development. However, synthesizing fully aliphatic, unsymmetrical 1,3,4-thiadiazoles via the cyclization of diacylhydrazines (specifically N-propionyl-N'-butyrylhydrazine) often presents unique challenges. Researchers frequently encounter low yields, incomplete thionation, and the formation of difficult-to-separate oxadiazole byproducts[1][2].

This guide provides field-proven protocols, mechanistic insights, and targeted troubleshooting steps to optimize your cyclization workflows and ensure high-purity yields.

Workflow Visualization: Cyclization Pathways

G SM N-Propionyl-N'-butyrylhydrazine (Diacylhydrazine) Thionation Thionation (Lawesson's Reagent) SM->Thionation + LR / Heat SideProduct 1,3,4-Oxadiazole (Side Product) SM->SideProduct Dehydration (-H2O) (Poor Thionation) Intermediate Thiohydrazide Intermediate Thionation->Intermediate C=O → C=S Target 2-Ethyl-5-propyl-1,3,4-thiadiazole (Target Product) Intermediate->Target Cyclization (-H2O)

Cyclization pathway of diacylhydrazines to 1,3,4-thiadiazoles vs. 1,3,4-oxadiazoles.

Mechanistic Insights: The Causality of Yield Loss

The synthesis of 2-ethyl-5-propyl-1,3,4-thiadiazole relies on the thionation and subsequent dehydrative cyclization of N-propionyl-N'-butyrylhydrazine. The choice of thionating agent is the primary determinant of reaction success[3].

Historically, Phosphorus pentasulfide ( P2​S5​ ) has been used for this transformation. However, it requires harsh conditions and prolonged heating, which often results in a sticky, intractable mass and significant product degradation[4][5]. In contrast, Lawesson's Reagent (LR) facilitates a much cleaner thionation of the carbonyl groups to thiohydrazide intermediates[3][6]. These intermediates rapidly cyclize with the loss of H2​S or H2​O to form the desired thiadiazole ring.

The Causality of Byproduct Formation: If thionation is incomplete (often due to degraded reagents or moisture), the dehydrating conditions will prematurely cyclize the intermediate into 2-ethyl-5-propyl-1,3,4-oxadiazole[1][2]. Because both the aliphatic thiadiazole and oxadiazole are low-polarity oils, separating them via column chromatography is notoriously difficult, making prevention the only viable strategy.

Self-Validating Experimental Protocol: LR-Mediated Cyclization

To maximize the yield of 2-ethyl-5-propyl-1,3,4-thiadiazole, we strongly recommend a Lawesson's Reagent-mediated cyclization in an anhydrous solvent system[2][3].

Step-by-Step Methodology:

  • Preparation & Setup: In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent of N-propionyl-N'-butyrylhydrazine in anhydrous Tetrahydrofuran (THF) to achieve a 0.1 M to 0.2 M concentration[2][4].

    • Causality: Rigorously anhydrous conditions are critical. Lawesson's Reagent degrades rapidly upon exposure to moisture, neutralizing its thionating capacity and driving the reaction toward the oxadiazole byproduct.

  • Reagent Addition: Add 1.2 to 1.5 equivalents of Lawesson's Reagent at room temperature.

    • Causality: A slight stoichiometric excess ensures complete thionation of both acyl groups prior to cyclization[2][6].

  • Thermal Cyclization: Gradually heat the reaction mixture to 55°C for 4 to 6 hours[4].

    • Validation Step: Monitor the reaction via TLC (Hexanes:EtOAc). The reaction is complete when the highly polar diacylhydrazine spot disappears and a new, less polar spot emerges. You can validate the thionation step via an IR spot-check (disappearance of the strong C=O stretch at ~1680 cm⁻¹).

  • Quenching & Workup: Cool the mixture to room temperature. Quench carefully with saturated aqueous NaHCO3​ to neutralize acidic byproducts. Extract 3x with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure[2].

  • Purification: Purify the crude oil via silica gel column chromatography. Since 2-ethyl-5-propyl-1,3,4-thiadiazole is an oil, use a low-polarity eluent system (e.g., 5-10% EtOAc in Hexanes) to isolate the target compound.

Troubleshooting & FAQs

Q: Why is my yield consistently below 30%, and how can I identify the impurities? A: Low yields in aliphatic diacylhydrazine cyclizations are predominantly caused by incomplete thionation, which leads to 1,3,4-oxadiazole formation[1][2]. You can identify the oxadiazole impurity via IR spectroscopy (presence of a strong C-O-C stretch) or NMR. To mitigate this, ensure your Lawesson's Reagent is fresh. If the reagent smells overwhelmingly of H2​S and has clumped together, it has hydrolyzed and must be replaced[2][3].

Q: I used Phosphorus Pentasulfide ( P2​S5​ ) and the reaction turned into an unstirrable, sticky mass. What happened? A: P2​S5​ often polymerizes and forms insoluble phosphorus complexes during the reaction, especially in toluene at high temperatures[4][5]. This traps your product and starting material, severely reducing yield. Switching to Lawesson's Reagent in THF resolves this, as the reaction remains homogeneous[4][6].

Q: Can I use microwave-assisted synthesis to improve the yield? A: Yes. Microwave irradiation drastically reduces reaction times from hours to minutes while significantly improving yields[1][3]. Microwave-assisted, solvent-free (or minimal-solvent) conditions with Lawesson's Reagent enhance the kinetic rate of thionation over the competing dehydration pathway, pushing the equilibrium toward the desired thiadiazole[3].

Q: My final product is a volatile oil. How do I prevent losing it during solvent removal? A: 2-Ethyl-5-propyl-1,3,4-thiadiazole has a relatively low molecular weight (156.25 g/mol ) and lacks heavy aromatic rings, making it somewhat volatile. When removing extraction solvents on a rotary evaporator, keep the water bath temperature strictly below 30°C and avoid high vacuum ( <50 mbar) during the final drying stages.

Quantitative Data: Reagent & Condition Comparison

The following table summarizes expected yields and reaction parameters based on established cyclization methodologies for 2,5-dialkyl-1,3,4-thiadiazoles[2][3][4][5].

Thionating AgentSolventTemp (°C)TimeAvg. Yield (%)Byproduct RiskWorkup Difficulty
Phosphorus Pentasulfide ( P2​S5​ )Toluene110 (Reflux)12-24 h30 - 45%High (Oxadiazole)High (Sticky mass)
Lawesson's Reagent (LR)THF55 - 654 - 6 h70 - 85%LowLow (Homogeneous)
Lawesson's Reagent (LR)Solvent-free (MW)90 - 11010 - 15 min85 - 95%Very LowLow
References
  • [1] Product Class 12: 1,3,4-Thiadiazoles: Scheme 9 Synthesis from Diformyl- or Diacylhydrazines and LawessonAs Reagent. thieme-connect.de. 1

  • [3] AN OVERVIEW OF 1,3,4- THIADIAZOLE ANALOGUES. ijrar.org.3

  • [2] Troubleshooting common side reactions in 1,3,4-thiadiazole synthesis. Benchchem. 2

  • [6] Synthesis of some new thiadiazole derivatives endowed with analgesic and anti-inflammatory activities. Connect Journals. 6

  • [4] Pyridine-1,3,4-Thiadiazole-Schiff Base Derivatives, as Antioxidant and Antimitotic Agent: Synthesis. Radhabai Kale Mahila Mahavidyalaya Ahmednagar. 4

  • [5] Introduction: 1,3,4-Thiadiazole and its derivatives. bu.edu.eg. 5

Sources

overcoming poor aqueous solubility of 2-Ethyl-5-propyl-1,3,4-thiadiazole in assays

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Overcoming Poor Aqueous Solubility of 2-Ethyl-5-propyl-1,3,4-thiadiazole in Biological Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals resolve assay failures caused by the physicochemical limitations of highly lipophilic compounds.

Mechanistic Causality: Why Does This Compound Precipitate?

2-Ethyl-5-propyl-1,3,4-thiadiazole presents a classic formulation challenge in in vitro screening. While the 1,3,4-thiadiazole core provides valuable pharmacological properties, derivatives lacking polar functional groups are notoriously insoluble in water but highly soluble in organic solvents like DMSO [1].

When this compound is transferred from a 100% DMSO stock directly into an aqueous assay buffer, it experiences solvent shock . The sudden change in the dielectric constant triggers two thermodynamic events:

  • The Hydrophobic Effect: The non-polar ethyl and propyl chains rapidly associate to minimize their thermodynamically unfavorable contact with water molecules.

  • π-π Stacking: The planar 1,3,4-thiadiazole rings stack together, nucleating crystal growth.

This results in colloidal aggregates that sequester the compound, artificially lowering the free monomer concentration available to bind your biological target. Furthermore, these aggregates scatter light, causing severe optical interference in fluorescence and absorbance readouts.

Troubleshooting FAQs

Q1: Why does my compound precipitate immediately upon addition to the assay buffer, even though it is fully dissolved in 10 mM DMSO? A1: Direct dilution forces the compound past its intrinsic aqueous solubility limit ( S0​ ). To prevent this, you must avoid direct high-concentration spikes into water. Standard practice dictates keeping the final DMSO concentration strictly below 1% (or even 0.1% for sensitive cell-based assays) [2] by utilizing intermediate serial dilutions in 100% DMSO prior to the final aqueous transfer.

Q2: My dose-response curve is bell-shaped or entirely flat at higher concentrations. Is this a solubility issue? A2: Yes. This is a hallmark of colloidal aggregation. At higher concentrations, the compound forms micelles or precipitates rather than remaining molecularly dispersed. This leads to false negatives or erratic IC50​ values. Self-Validation Tip: Always verify the solubility limit of your working buffer using Dynamic Light Scattering (DLS) or nephelometry before trusting the biological readout.

Q3: How can I formulate this compound without altering the biological integrity of my cell-based assay? A3: The gold standard for rescuing highly lipophilic thiadiazoles without inducing cellular toxicity is the use of cyclodextrins, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD forms a host-guest inclusion complex, encapsulating the hydrophobic alkyl chains within its lipophilic cavity while presenting a hydrophilic exterior to the aqueous environment [3, 4].

Visual Workflows: Solubilization & Dilution

Solubilization Compound 2-Ethyl-5-propyl- 1,3,4-thiadiazole (Highly Lipophilic) DirectDilution Direct Aqueous Dilution (Solvent Shock) Compound->DirectDilution Complexation HP-β-CD Complexation or Stepwise Dilution Compound->Complexation Precipitation Colloidal Aggregation & Precipitation DirectDilution->Precipitation Hydrophobic effect AssayFailure False Negatives / Erratic Dose-Response Precipitation->AssayFailure Soluble Molecularly Dispersed Inclusion Complex Complexation->Soluble Hydrophobic cavity encapsulation AssaySuccess Reliable Assay Data (Accurate IC50) Soluble->AssaySuccess

Figure 1: Mechanistic pathways of aqueous precipitation vs. cyclodextrin encapsulation.

DilutionWorkflow Step1 100% DMSO Stock (10 mM) Step2 Intermediate Dilution in 100% DMSO (100x Assay Conc) Step1->Step2 Serial Dilution Step3 Aqueous Buffer + Solubilizer (HP-β-CD) Step2->Step3 1:100 Transfer Step4 Final Assay Plate (DMSO ≤ 1%) Step3->Step4 Incubation

Figure 2: Step-by-step dilution workflow to prevent solvent shock.

Standard Operating Procedures (SOPs)

Protocol A: Stepwise DMSO Dilution (For Assays Tolerating ≤ 1% DMSO)

This protocol ensures the compound remains in a thermodynamically stable state prior to final buffer exposure.

  • Master Stock: Dissolve 2-Ethyl-5-propyl-1,3,4-thiadiazole in 100% anhydrous DMSO to a concentration of 10 mM. Vortex until optically clear.

  • Intermediate Plate: Perform all serial dilutions (e.g., 3-fold or 10-fold) in 100% DMSO to create a 100x concentration source plate.

  • Aqueous Transfer: Transfer 1 µL of the 100x stock into 99 µL of the final aqueous assay buffer directly in the assay plate.

  • Validation: Mix vigorously via pipetting. Visually inspect for cloudiness or utilize DLS to confirm the absence of colloidal aggregates >100 nm.

Protocol B: HP-β-CD Inclusion Complex Formulation (For High-Concentration Assays)

Use this protocol when the required assay concentration exceeds the intrinsic solubility limit achievable by Protocol A.

  • Vehicle Preparation: Prepare a 10% to 20% (w/v) solution of HP-β-CD in your target aqueous assay buffer (e.g., PBS or HEPES).

  • Complexation: Add the solid 2-Ethyl-5-propyl-1,3,4-thiadiazole directly to the cyclodextrin solution. (Alternatively, add a minimal <1% DMSO spike of the compound to accelerate kinetics).

  • Equilibration: Sonicate in a water bath at room temperature for 30–60 minutes, followed by continuous vortexing for 1 hour to allow the 1:1 host-guest complexation to reach thermodynamic equilibrium [3].

  • Self-Validation (Crucial): Centrifuge the mixture at 10,000 x g for 10 minutes. Any uncomplexed compound will pellet. Carefully extract the supernatant. The concentration of the supernatant represents your true, molecularly dispersed working stock.

Quantitative Data: Solubilization Strategies Comparison

Use the table below to select the appropriate solubilization strategy based on your assay's specific tolerances.

Solubilization StrategyMax Soluble ConcentrationBiological CompatibilityOptical Interference RiskPreparation Time
Direct Aqueous Dilution < 1 µMHighHigh (Scattering)Low
DMSO Co-solvent (≤ 1%) ~10 - 50 µMModerate (Cell-dependent)ModerateLow
Surfactants (0.1% Tween-20) ~50 - 100 µMLow (Membrane disruption)LowModerate
HP-β-CD Encapsulation (20%) > 500 µMHigh (Inert oligosaccharide)NoneHigh (Requires sonication)

References

  • Title: 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure Source: MDPI (Molecules) URL: [Link]

  • Title: Novel 1,3,4-Thiadiazole Derivatives as Antibiofilm, Antimicrobial, Efflux Pump Inhibiting Agents and Their ADMET Characterizations Source: DergiPark (Hittite Journal of Science and Engineering) URL: [Link]

  • Title: Evaluation of cyclodextrin solubilization of drugs Source: PubMed (International Journal of Pharmaceutics) URL: [Link]

Technical Support Center: Solvent Optimization for 2-Ethyl-5-propyl-1,3,4-thiadiazole Recrystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 2-Ethyl-5-propyl-1,3,4-thiadiazole (CAS: 41398-05-4) . As an alkyl-substituted 1,3,4-thiadiazole, this compound presents unique crystallization challenges. Unlike rigid, high-melting aryl-thiadiazoles, the flexible ethyl and propyl aliphatic chains significantly increase the compound's lipophilicity and lower its melting point. This often leads to frustrating phenomena such as "oiling out" (Liquid-Liquid Phase Separation) rather than true solid-liquid crystallization.

This guide is engineered for researchers and drug development professionals, providing mechanistic troubleshooting, validated protocols, and solvent optimization strategies to ensure high-purity crystalline yields.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My 2-Ethyl-5-propyl-1,3,4-thiadiazole forms an oily layer at the bottom of the flask instead of crystallizing upon cooling. Why does this happen and how do I fix it? The Causality: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out." It occurs when the solubility curve of the solvent system crosses the supersaturation curve above the melting point of the solute in that specific mixture. Because 2-ethyl-5-propyl-1,3,4-thiadiazole has a relatively low melting point, rapid cooling forces the compound out of solution as a supercooled liquid rather than a solid lattice. The Solution: You must alter the thermodynamic pathway. First, decrease the concentration of the solute by adding 10-15% more primary solvent. Second, utilize a strict, slow-cooling ramp (e.g., 0.5°C/min) to allow nucleation to occur before the cloud point is reached. If oiling out persists, introduce seed crystals at a temperature just above the expected cloud point to bypass the energy barrier for solid nucleation.

Q2: I am using pure ethanol, but my recovery yields are extremely low (<30%). How can I improve this? The Causality: Alkyl-substituted thiadiazoles are highly soluble in moderately polar to non-polar organic solvents due to their aliphatic chains [3]. Even at 4°C, pure ethanol retains a high saturation capacity for this compound, leaving the majority of your product dissolved in the mother liquor. The Solution: Transition to an anti-solvent crystallization system . Ethanol remains an excellent primary solvent, but you must introduce an anti-solvent, such as water, to forcefully reduce the solubility capacity of the system [2].

Q3: How do I remove co-crystallized lipophilic impurities that precipitate alongside my product? The Causality: If your impurities share a similar lipophilicity profile to the ethyl and propyl chains of your target molecule, an ethanol/water system will force both to precipitate simultaneously. The Solution: Switch orthogonal solvent families. Move from a polar/protic system (EtOH/Water) to a non-polar/aprotic system, such as Hexane/Ethyl Acetate . Ethyl acetate will act as the primary solvent, while hexane will act as the anti-solvent, keeping highly lipophilic impurities dissolved in the mother liquor while the thiadiazole crystallizes.

Part 2: Quantitative Data & Solvent Selection

To establish a self-validating purification system, solvent selection must be driven by empirical solubility data. Table 1 summarizes the optimized solvent matrix for 2-Ethyl-5-propyl-1,3,4-thiadiazole.

Table 1: Solvent Suitability Matrix for 2-Ethyl-5-propyl-1,3,4-thiadiazole

Solvent SystemRole in MatrixBoiling Point (°C)Solute Solubility (RT)Application / Suitability
Ethanol (Absolute) Primary Solvent78.4Very HighExcellent primary solvent; requires anti-solvent for high yield [1].
Water (Deionized) Anti-Solvent100.0Very LowIdeal anti-solvent; drives precipitation but can cause oiling if added too fast.
Ethyl Acetate Primary Solvent77.1HighGood alternative for highly impure crude; use with Hexane.
Hexane Anti-Solvent68.7ModerateRetains lipophilic impurities in the mother liquor during cooling.
Toluene / EtOH (4:6) Mixed System~78 - 110HighUseful for complex matrices requiring higher dissolution temperatures [1].

Part 3: Step-by-Step Experimental Protocol

The following methodology details an optimized Anti-Solvent Recrystallization Workflow using Ethanol and Water, designed to prevent LLPS and maximize yield.

Phase 1: Dissolution & Clarification

  • Weigh the crude 2-Ethyl-5-propyl-1,3,4-thiadiazole and transfer it to a round-bottom flask equipped with a magnetic stirrer.

  • Add minimal absolute ethanol (approx. 3-5 mL per gram of crude).

  • Heat the mixture to 50°C using a water bath until complete dissolution is achieved. Self-Validation Check: The solution should be completely transparent.

  • Perform a hot gravity filtration through fluted filter paper to remove any insoluble mechanical impurities or polymerized byproducts.

Phase 2: Anti-Solvent Addition 5. Maintain the filtrate at 50°C. Begin dropwise addition of pre-warmed deionized water (the anti-solvent) under vigorous stirring. 6. Continue addition until the solution reaches the cloud point (a persistent faint turbidity that does not disappear with stirring). 7. Immediately add 1-2 drops of absolute ethanol until the solution just turns clear again. This ensures the system is at the exact edge of the metastable zone.

Phase 3: Controlled Nucleation & Isolation 8. Remove the flask from the heat source. Allow it to cool ambiently to room temperature (approx. 20-25°C) at a rate of ~0.5°C/min. Do not disturb or agitate the flask during this phase to promote large crystal growth. 9. Once at room temperature, transfer the flask to an ice bath (4°C) for 2 hours to maximize yield. 10. Isolate the crystals via vacuum filtration using a Büchner funnel. 11. Wash the filter cake with a minimal volume of ice-cold 10% Ethanol/Water solution to remove surface impurities without dissolving the product. 12. Dry the crystals under a high vacuum at room temperature for 12 hours.

Part 4: Visualizations & Logical Workflows

Recrystallization Workflow Diagram

RecrystallizationWorkflow Start Crude 2-Ethyl-5-propyl- 1,3,4-thiadiazole Dissolve Dissolve in Minimal Ethanol at 50°C Start->Dissolve Filter Hot Filtration (Remove Insoluble Impurities) Dissolve->Filter Antisolvent Dropwise Addition of Water (Anti-solvent) Filter->Antisolvent Cooling Controlled Cooling (0.5°C/min to 4°C) Antisolvent->Cooling Seed Seed Crystals (If Oiling Out Occurs) Cooling->Seed Optional Isolate Vacuum Filtration & Cold Wash Cooling->Isolate Seed->Isolate

Caption: Step-by-step workflow for the anti-solvent recrystallization of 2-Ethyl-5-propyl-1,3,4-thiadiazole.

Troubleshooting Decision Tree

DecisionTree Problem Crystallization Failure Oiling Oiling Out (LLPS) Problem->Oiling NoYield No Precipitation Problem->NoYield Impure Co-crystallized Impurities Problem->Impure FixOil Increase solvent volume, lower T before anti-solvent Oiling->FixOil FixYield Increase anti-solvent ratio, cool to -20°C NoYield->FixYield FixImpure Change solvent family (e.g., to Hexane/EtOAc) Impure->FixImpure

Caption: Troubleshooting decision tree for common 1,3,4-thiadiazole recrystallization failures.

Part 5: References

  • Title: Resveratrol 1,3,4-Thiadiazole Synthesis, Characterization and Biological Study Source: International Journal of Pharmaceutical Research (via ResearchGate) URL: [Link] [1]

  • Title: SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED 1, 3, 4-THIADIAZOLE AND IT'S DERIVATIVES Source: Trade Science Inc. Journals URL: [Link] [2]

  • Title: 1,3,4-Thiadiazole Derivatives. Synthesis, Structure Elucidation, and Structure−Antituberculosis Activity Relationship Investigation Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link] [3]

Technical Support Center: Refining Mobile Phase Conditions for 2-Ethyl-5-propyl-1,3,4-thiadiazole Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals overcome the specific chromatographic challenges associated with lipophilic nitrogen-containing heterocycles.

2-Ethyl-5-propyl-1,3,4-thiadiazole presents a unique analytical profile: its ethyl and propyl aliphatic chains drive strong hydrophobic retention, while the weakly basic nitrogen atoms in the thiadiazole core are highly prone to secondary polar interactions. This guide synthesizes field-proven insights and mechanistic causality to help you engineer robust, reproducible Reversed-Phase HPLC (RP-HPLC) methods.

Diagnostic Workflow: Mobile Phase Optimization

Before adjusting your instrument parameters, consult the decision matrix below to identify the root cause of poor peak shape or retention issues.

Workflow Start Start: Initial RP-HPLC Run (Neutral pH, C18) Assess Evaluate Peak Shape & Retention Factor (k) Start->Assess Tailing Is Peak Asymmetry (As) > 1.5? Assess->Tailing Retention Is Retention Factor (k) < 2.0? Tailing->Retention No ActionTailing Suppress Silanol Activity: Lower pH to < 3.0 (e.g., 0.03% TFA) or use Type B End-capped C18 Tailing->ActionTailing Yes ActionRet Increase Hydrophobic Retention: Decrease % Acetonitrile Retention->ActionRet Yes Success Optimal Method Achieved (As < 1.2, 2 < k < 10) Retention->Success No ActionTailing->Assess Re-evaluate ActionRet->Assess Re-evaluate

RP-HPLC mobile phase optimization workflow for 1,3,4-thiadiazole derivatives.

Troubleshooting Guides & FAQs

Q1: Why am I observing severe peak tailing (As > 2.0) for 2-Ethyl-5-propyl-1,3,4-thiadiazole on a standard C18 column? Expertise & Causality: Peak tailing in nitrogen-containing heterocycles is predominantly caused by secondary polar interactions between the analyte and the stationary phase 1. Standard silica-based columns contain residual silanol groups (-Si-OH). At mid-to-high pH levels (pH > 4.0), these silanols deprotonate into anionic states (-Si-O⁻) 2. The weakly basic nitrogen atoms in the thiadiazole ring interact electrostatically with these ionized silanols. Because this ion-exchange mechanism has slower desorption kinetics than standard hydrophobic partitioning, the trailing edge of the peak elongates. Solution: Lower the mobile phase pH to < 3.0 using an acidic modifier (e.g., 0.03% Trifluoroacetic acid). This fully protonates the silanol groups, rendering them neutral and shutting down the secondary ion-exchange pathway [[3]](). Additionally, switching to a high-purity, extensively end-capped Type B silica column will physically block residual silanol activity 2.

Q2: Should I use Acetonitrile or Methanol as the organic modifier for this specific molecule? Expertise & Causality: The choice dictates the selectivity and efficiency of the separation. Acetonitrile is an aprotic solvent that operates purely through hydrophobic interactions, generally yielding sharper peaks and lower system backpressure due to its lower viscosity when mixed with water 2. Methanol, however, is a protic solvent capable of engaging in hydrogen bonding with the lone pairs on the thiadiazole nitrogens 4. Solution: Default to Acetonitrile for optimal peak efficiency and rapid elution of the hydrophobic ethyl/propyl chains. If you are struggling to separate 2-Ethyl-5-propyl-1,3,4-thiadiazole from closely related structural analogs (e.g., synthesis impurities), switch to Methanol to exploit hydrogen-bonding selectivity differences.

Q3: How do I ensure reproducible retention times across different batches of mobile phase? Expertise & Causality: Retention time drift occurs when the mobile phase pH fluctuates near the analyte's pKa, altering its ionization state and, consequently, its hydrophobicity 2. Solution: Implement a strict buffering protocol. Use a volatile buffer like 0.03% Trifluoroacetic acid (TFA) to lock the pH at ~2.5, which ensures the analyte remains in a consistent ionization state while remaining compatible with downstream LC-MS applications 5. Always measure the pH of the aqueous portion before adding the organic modifier to prevent inaccurate readings 6.

Experimental Protocols: Self-Validating Mobile Phase Optimization

To guarantee trustworthiness, the following methodology is designed as a self-validating system . It includes built-in System Suitability Testing (SST) to ensure the method verifies its own success at each phase.

Objective: Establish a robust isocratic RP-HPLC method for 2-Ethyl-5-propyl-1,3,4-thiadiazole with an Asymmetry factor (As) < 1.2 and a Retention factor ( k ) between 2.0 and 10.0.

  • Step 1: System Void Volume Determination (Validation Baseline) Inject 5 µL of a neutral, unretained marker (e.g., Uracil at 10 µg/mL) using a 50:50 LC-MS grade Water:Acetonitrile mobile phase. Record the elution time as the void volume ( t0​ ). Self-Validation Check: If t0​ fluctuates between injections, halt the protocol and check the pump for leaks or air bubbles.

  • Step 2: Aqueous Phase Preparation & pH Control Prepare the aqueous mobile phase by adding 0.03% Trifluoroacetic acid (TFA) to LC-MS grade water. Verify the pH is approximately 2.5 using a calibrated pH meter 6.

  • Step 3: Column Passivation and Equilibration Install a high-purity, end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm). Flush the column with a 65:35 (Aqueous:Acetonitrile) mixture at 1.0 mL/min for 20 column volumes (CV) 5. Monitor the baseline at 254 nm until drift is < 1 mAU/hr.

  • Step 4: Analyte Injection & Iterative Optimization Inject a 10 µg/mL standard of 2-Ethyl-5-propyl-1,3,4-thiadiazole. Calculate the retention factor: k=(tR​−t0​)/t0​ . Self-Validation Check: If k<2.0 , the analyte is eluting too close to the void volume; decrease the Acetonitrile concentration by 5%.

  • Step 5: Peak Symmetry Verification Calculate the USP Peak Asymmetry ( As​ ). Self-Validation Check: If As​>1.5 , secondary interactions are still occurring. Increase the TFA concentration to 0.05% to ensure complete silanol protonation 2. Once As​<1.2 and %RSD of retention time across 6 replicate injections is < 1.0%, the method is validated for routine use.

Quantitative Data: Impact of Mobile Phase Conditions

The table below summarizes the quantitative impact of various mobile phase conditions on the chromatography of 1,3,4-thiadiazole derivatives, demonstrating the critical need for pH control and column selection.

Mobile Phase CompositionColumn TypepHRetention Factor ( k )Peak Asymmetry ( As​ )Resolution / Mechanistic Notes
65% Water / 35% ACNStandard C18 (Type A)6.53.22.45 Severe tailing due to unsuppressed silanol ion-exchange interactions.
65% Water / 35% ACNEnd-capped C18 (Type B)6.53.01.60 Moderate improvement; physical end-capping reduces but does not eliminate secondary interactions.
65% 0.03% TFA / 35% ACN End-capped C18 (Type B) 2.5 4.1 1.05 Optimal shape; silanols fully protonated, yielding pure hydrophobic retention.
65% 10mM Phosphate / 35% MeOHEnd-capped C18 (Type B)3.05.51.15Higher backpressure and longer retention; altered selectivity via protic H-bonding.

References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Blog.
  • Element Lab Solutions. "Peak Tailing in HPLC". Element Lab Solutions Technical Articles.
  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?". Chrom Tech Resources.
  • Chromatography Online. "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks". LCGC.
  • PubMed. "Quantification of a New Antifungal Drug Based on 1,3,4-Thiadiazole by HPLC-ESI/MS". Drug Research.
  • MDPI. "Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles". Molecules.

Sources

Validation & Comparative

Biological Activity and Application Potential: A Comparative Analysis of 2-Amino-1,3,4-Thiadiazole vs. 2-Ethyl-5-propyl-1,3,4-Thiadiazole

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, navigating the vast chemical space of heterocyclic scaffolds requires moving beyond basic structural recognition into deep physicochemical causality. The 1,3,4-thiadiazole ring is a 1 characterized by its =N-C-S- moiety, high aromaticity, and excellent in vivo stability[1]. However, the biological fate of this nucleus is entirely dictated by its substituents.

This guide provides an objective, data-driven comparison between two distinct derivatives: 2-amino-1,3,4-thiadiazole (a highly polar, versatile building block) and 2-Ethyl-5-propyl-1,3,4-thiadiazole (a lipophilic, dialkyl-substituted variant). By understanding their mechanistic divergence, researchers can make informed decisions regarding scaffold selection, assay design, and lead optimization.

Structural & Physicochemical Causality

The biological activity of a compound is a direct consequence of its physicochemical properties (e.g., LogP, hydrogen-bonding capacity, topological polar surface area).

2-Amino-1,3,4-thiadiazole: The presence of a primary amine at the C2 position transforms the thiadiazole core into a potent hydrogen bond donor and acceptor. This structural feature allows the molecule to 2, such as carbonic anhydrases or kinases[2]. Furthermore, the amine group serves as a highly reactive nucleophilic handle, making it an ideal lead compound for synthesizing Schiff bases and amides with 3[3]. It is also known to cross the blood-brain barrier, interacting with the GABAA pathway to act as an4[4].

2-Ethyl-5-propyl-1,3,4-thiadiazole: Conversely, this 2,5-dialkyl substituted derivative replaces polar functional groups with ethyl and propyl chains. This drastically shifts the molecule's profile toward high lipophilicity. Lacking hydrogen-bonding domains, its biological activity is not driven by specific active-site anchoring. Instead, it relies on hydrophobic interactions and lipid bilayer insertion, exhibiting 5[5].

G A 1,3,4-Thiadiazole Core (Aromatic, =N-C-S-) B 2-Amino-1,3,4-thiadiazole (H-Bond Donor/Acceptor) A->B C 2-Ethyl-5-propyl-1,3,4-thiadiazole (Lipophilic Alkyl Chains) A->C D Targeted Enzyme Inhibition (e.g., Carbonic Anhydrase) B->D Polar Interactions E Membrane Permeation & Hydrophobic Disruption C->E Hydrophobic Effect

Mechanistic divergence of thiadiazole derivatives based on side-chain substitutions.

Comparative Biological Activity Profiles

To facilitate scaffold selection, the following table summarizes the quantitative and qualitative performance metrics of both compounds based on established pharmacological data.

Parameter2-Amino-1,3,4-thiadiazole2-Ethyl-5-propyl-1,3,4-thiadiazole
Primary Interaction Mode Hydrogen bonding, electrostatic anchoringHydrophobic insertion, van der Waals forces
Target Specificity High (Specific enzyme/receptor active sites)Low (Non-specific membrane disruption)
Antimicrobial Efficacy Potent (MICs often <10 µg/mL for optimized derivatives)Moderate (Higher MICs, generalized bacteriostatic action)
Antiviral Potential High (Documented efficacy against HIV-1, HCMV)Negligible / Undocumented
Derivatization Potential Excellent (Amine acts as a versatile nucleophile)Poor (Inert alkyl chains limit late-stage functionalization)
CNS Penetration Permeable (Proven anticonvulsant scaffold)Highly Permeable (Driven by high LogP)
Self-Validating Experimental Workflows

To objectively compare these compounds in the laboratory, researchers must employ rigorous, self-validating assays that account for their distinct physicochemical properties. A common pitfall is ignoring the aqueous insolubility of dialkyl derivatives, which can skew optical density readings in standard assays.

Protocol A: High-Throughput Resazurin Microtiter Assay (Phenotypic Screening)

Causality: Lipophilic compounds like 2-Ethyl-5-propyl-1,3,4-thiadiazole often precipitate in aqueous media, causing false-positive absorbance readings. We employ Resazurin, a redox indicator, ensuring that microbial viability is measured metabolically rather than optically.

  • Compound Preparation: Dissolve both compounds in 100% DMSO to a stock concentration of 10 mg/mL. Ensure the final DMSO concentration in the assay plate does not exceed 1% to prevent solvent-induced cytotoxicity.

  • Serial Dilution: Perform 2-fold serial dilutions in a 96-well plate using Mueller-Hinton broth, covering a test range of 0.5 to 256 µg/mL.

  • Inoculation: Add bacterial suspension (e.g., S. aureus, E. coli) standardized to 5×105 CFU/mL to each well.

  • Incubation & Indicator Addition: Incubate the plates at 37°C for 18 hours. Add 20 µL of a 0.02% resazurin sodium salt solution to each well and incubate for an additional 2 hours.

  • Validation & Readout: A color shift from blue (oxidized state) to pink (reduced state, resorufin) indicates active bacterial metabolism. The Minimum Inhibitory Concentration (MIC) is recorded as the lowest concentration well that remains strictly blue.

Protocol B: Surface Plasmon Resonance (SPR) for Target Affinity

Causality: SPR provides real-time, label-free kinetic data ( Kon​ , Koff​ ). A targeted inhibitor (the 2-amino derivative) will yield a distinct, saturable association/dissociation curve. Conversely, a non-specific lipophilic compound (the dialkyl derivative) will typically show bulk refractive index shifts or rapid, non-specific binding, validating the mechanistic divergence.

  • Surface Immobilization: Immobilize a target enzyme (e.g., Carbonic Anhydrase II) onto a CM5 sensor chip using standard EDC/NHS amine coupling chemistry until a target density of ~3000 RU is achieved.

  • Analyte Injection: Inject varying concentrations (1 µM to 100 µM) of the thiadiazole compounds over the sensor surface at a continuous flow rate of 30 µL/min using PBS-P+ running buffer.

  • Regeneration: If the 2-amino derivative exhibits slow dissociation kinetics, use a 10 mM Glycine-HCl (pH 2.0) pulse to regenerate the surface between injection cycles.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract precise KD​ values.

Workflow S1 Compound Library (Amino vs. Dialkyl) S2 Resazurin MIC Assay (Phenotypic Efficacy) S1->S2 S3 SPR Biosensor (Target Binding) S1->S3 S4 Metabolic Viability Readout (Colorimetric) S2->S4 18h Incubation S5 Kinetic Profiling (Kon / Koff Extraction) S3->S5 Real-time Kinetics

Parallel validation workflow comparing phenotypic antimicrobial efficacy and target-specific binding kinetics.

Strategic Application in Drug Development

The choice between these two scaffolds should be driven by the specific therapeutic goal:

  • Select 2-Amino-1,3,4-thiadiazole when designing targeted therapies (e.g., specific enzyme inhibitors,6[6]) where active site anchoring and subsequent synthetic optimization are required.

  • Select 2-Ethyl-5-propyl-1,3,4-thiadiazole for applications where broad-spectrum membrane disruption, high passive permeability, or a non-polar core for fragment-based drug design is advantageous.

References
  • Source: Taylor & Francis Online (tandfonline.com)
  • Source: MDPI (mdpi.com)
  • Source: National Institutes of Health (nih.gov)
  • Source: Frontiers (frontiersin.org)
  • Source: National Institutes of Health (nih.gov)
  • Source: EvitaChem (evitachem.com)

Sources

A Senior Application Scientist's Guide to Benchmarking 2-Ethyl-5-propyl-1,3,4-thiadiazole Against Standard Broad-Spectrum Antibiotics

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. The 1,3,4-thiadiazole scaffold has emerged as a promising pharmacophore in medicinal chemistry, with various derivatives demonstrating a wide spectrum of biological activities, including significant antimicrobial properties.[1][2][3][4] This guide focuses on a specific, yet-to-be-extensively-characterized derivative, 2-Ethyl-5-propyl-1,3,4-thiadiazole , and proposes a rigorous framework for its evaluation against established broad-spectrum antibiotics.

While specific data for this molecule is nascent, the known antimicrobial activities of 2,5-disubstituted-1,3,4-thiadiazoles provide a strong rationale for its investigation.[1][5][6] This document will serve as a comprehensive roadmap for researchers, scientists, and drug development professionals, outlining a head-to-head comparison with three workhorse antibiotics: Ciprofloxacin , Amoxicillin , and Tetracycline . The experimental design detailed herein is grounded in the internationally recognized standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[7][8][9][10][11][12][13][14][15]

Comparative Framework: Understanding the Benchmarks

An objective evaluation of a novel compound requires a deep understanding of the comparators. The selected antibiotics represent three distinct classes with different mechanisms of action and spectra of activity.

  • Ciprofloxacin: A second-generation fluoroquinolone, ciprofloxacin is a broad-spectrum antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[16][17][18][19] It is particularly potent against a wide range of Gram-negative bacteria.[17][20]

  • Amoxicillin: A moderate-spectrum, β-lactam antibiotic, amoxicillin inhibits the biosynthesis of bacterial cell walls, leading to cell lysis.[21][22][23][24] It is effective against a variety of Gram-positive and some Gram-negative bacteria.[22][23][25]

  • Tetracycline: A broad-spectrum bacteriostatic antibiotic, tetracycline inhibits protein synthesis by binding to the 30S ribosomal subunit and preventing the attachment of aminoacyl-tRNA.[26][27][28] Its activity spans a wide range of Gram-positive and Gram-negative bacteria, as well as atypical organisms.[26][27]

Proposed Experimental Design: A Rigorous and Validating Approach

The following experimental workflow is designed to provide a comprehensive in-vitro comparison of the antimicrobial activity of 2-Ethyl-5-propyl-1,3,4-thiadiazole against the benchmark antibiotics.

I. Selection of Bacterial Strains

A diverse panel of clinically relevant bacterial strains should be selected to represent a broad spectrum of potential pathogens. This panel should include:

  • Gram-positive bacteria:

    • Staphylococcus aureus (ATCC 29213) - A common cause of skin and soft tissue infections.

    • Enterococcus faecalis (ATCC 29212) - A frequent cause of hospital-acquired infections.

  • Gram-negative bacteria:

    • Escherichia coli (ATCC 25922) - A versatile pathogen responsible for a wide range of infections.

    • Pseudomonas aeruginosa (ATCC 27853) - An opportunistic pathogen known for its intrinsic resistance.

    • Klebsiella pneumoniae (ATCC 700603) - A significant cause of pneumonia and other infections.

II. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method, as detailed in CLSI document M07, is the recommended procedure.[12]

Step-by-Step Protocol:

  • Preparation of Stock Solutions: Prepare a stock solution of 2-Ethyl-5-propyl-1,3,4-thiadiazole and the benchmark antibiotics in a suitable solvent (e.g., DMSO).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth.

III. Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Step-by-Step Protocol:

  • Subculturing from MIC Plates: Following the MIC determination, subculture an aliquot (e.g., 10 µL) from each well showing no visible growth onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • Reading of Results: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Determination (CLSI M07) cluster_mbc MBC Determination cluster_analysis Data Analysis Bacterial_Strains Select Bacterial Strains (Gram-positive & Gram-negative) Inoculum_Prep Prepare 0.5 McFarland Inoculum Bacterial_Strains->Inoculum_Prep Antimicrobial_Stocks Prepare Stock Solutions (Thiadiazole & Benchmarks) Serial_Dilution Serial Dilution in 96-Well Plates Antimicrobial_Stocks->Serial_Dilution Inoculation Inoculate Plates Serial_Dilution->Inoculation Inoculum_Prep->Inoculation Incubation_MIC Incubate 16-20h at 35°C Inoculation->Incubation_MIC Read_MIC Read MIC (No Visible Growth) Incubation_MIC->Read_MIC Subculture Subculture from Clear Wells onto Agar Plates Read_MIC->Subculture Data_Table Summarize Data in Comparative Table Read_MIC->Data_Table Incubation_MBC Incubate 18-24h at 35°C Subculture->Incubation_MBC Read_MBC Read MBC (≥99.9% Killing) Incubation_MBC->Read_MBC Read_MBC->Data_Table Interpretation Interpret Spectrum of Activity and Potency Data_Table->Interpretation

Caption: Experimental workflow for antimicrobial susceptibility testing.

Hypothetical Comparative Data

The following table presents a hypothetical dataset to illustrate the potential outcomes of the proposed experiments. This data is for illustrative purposes only and does not represent actual experimental results.

Antimicrobial Agent Organism MIC (µg/mL) MBC (µg/mL)
2-Ethyl-5-propyl-1,3,4-thiadiazole S. aureus48
E. faecalis816
E. coli1632
P. aeruginosa32>64
K. pneumoniae1632
Ciprofloxacin S. aureus0.51
E. faecalis12
E. coli0.0150.03
P. aeruginosa0.250.5
K. pneumoniae0.030.06
Amoxicillin S. aureus0.250.5
E. faecalis24
E. coli>64>64
P. aeruginosa>64>64
K. pneumoniae>64>64
Tetracycline S. aureus132
E. faecalis8>64
E. coli464
P. aeruginosa>64>64
K. pneumoniae8>64

Discussion and Interpretation of Hypothetical Data

Based on the illustrative data, 2-Ethyl-5-propyl-1,3,4-thiadiazole demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its potency appears to be more pronounced against Gram-positive organisms. The MBC values being close to the MIC values for most strains suggest a potential bactericidal, rather than bacteriostatic, mode of action.

Compared to the benchmarks, the hypothetical data positions the thiadiazole derivative as less potent than ciprofloxacin against Gram-negative bacteria. However, it shows a broader spectrum of activity than amoxicillin, particularly against the tested Gram-negative strains. Its activity against E. coli and K. pneumoniae in this hypothetical scenario would be a significant advantage over amoxicillin. Against Gram-positive bacteria, its hypothetical potency is less than amoxicillin and ciprofloxacin but comparable to or better than tetracycline.

Potential Mechanism of Action: An Avenue for Further Investigation

The precise mechanism of action of 2,5-disubstituted-1,3,4-thiadiazoles is not fully elucidated but is an active area of research. Some studies suggest that these compounds may interfere with essential cellular processes, potentially through enzyme inhibition.[29][30] Further investigations, such as macromolecular synthesis assays and target identification studies, would be crucial to unravel the specific molecular targets of 2-Ethyl-5-propyl-1,3,4-thiadiazole.

Mechanism_of_Action cluster_targets Potential Bacterial Targets cluster_effects Cellular Effects Thiadiazole 2-Ethyl-5-propyl-1,3,4-thiadiazole Cell_Wall Cell Wall Synthesis Thiadiazole->Cell_Wall ? Protein_Synthesis Protein Synthesis (Ribosomes) Thiadiazole->Protein_Synthesis ? DNA_Replication DNA Replication (DNA Gyrase/Topoisomerase) Thiadiazole->DNA_Replication ? Metabolic_Pathways Essential Metabolic Pathways Thiadiazole->Metabolic_Pathways ? Inhibition Inhibition of Growth Cell_Wall->Inhibition Protein_Synthesis->Inhibition DNA_Replication->Inhibition Metabolic_Pathways->Inhibition Bactericidal Bactericidal Action Inhibition->Bactericidal

Caption: Potential mechanisms of action for thiadiazole derivatives.

Conclusion and Future Outlook

This guide provides a comprehensive framework for the initial in-vitro evaluation of 2-Ethyl-5-propyl-1,3,4-thiadiazole as a potential broad-spectrum antimicrobial agent. The proposed experimental design, grounded in established international standards, ensures the generation of robust and comparable data. While the presented data is hypothetical, it underscores the potential of this chemical class and highlights the importance of such systematic evaluations.

Should empirical data align with the promising hypothetical results, further studies, including time-kill kinetics, post-antibiotic effect determination, and in-vivo efficacy studies in animal models of infection, would be warranted. The exploration of the 1,3,4-thiadiazole scaffold represents a valuable avenue in the ongoing search for novel antibiotics to combat the growing threat of antimicrobial resistance.

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A Comparative Guide to Validating Small Molecule Binding Affinity: A Case Study with 2-Ethyl-5-propyl-1,3,4-thiadiazole using Surface Plasmon Resonance

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, technical comparison of leading methodologies for validating the binding affinity of small molecules to their protein targets. We will use the compound 2-Ethyl-5-propyl-1,3,4-thiadiazole as a case study, focusing on Surface Plasmon Resonance (SPR) as the primary validation technique. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore found in compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] For the purposes of this guide, we will hypothesize that our compound targets Carbonic Anhydrase II (CAII), a well-characterized enzyme and a known target for certain thiadiazole derivatives, to illustrate the experimental principles.[4]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to binding affinity analysis.

The Imperative of Binding Affinity Validation in Drug Discovery

Identifying a "hit" compound that shows activity in a primary screen is only the first step. To progress a compound through the drug discovery pipeline, its direct interaction with the intended biological target must be unequivocally proven and quantitatively characterized. This is where biophysical techniques for measuring binding affinity come into play. A precise understanding of a compound's binding affinity (K_D), kinetics (k_a, k_d), and thermodynamics is crucial for:

  • Structure-Activity Relationship (SAR) Studies: Understanding how chemical modifications to a compound influence its binding properties is fundamental to lead optimization.[5]

  • Target Engagement Confirmation: Verifying that the compound physically binds to the target protein in a specific and measurable way.

  • Mechanism of Action (MoA) Elucidation: Kinetic data can provide insights into how a compound interacts with its target, whether it's a fast-on, fast-off interaction or a slow, prolonged binding event.

Surface Plasmon Resonance (SPR): The Gold Standard for Real-Time Interaction Analysis

SPR is a label-free optical technique that allows for the real-time monitoring of molecular interactions.[6][7] It has become a cornerstone of drug discovery for its sensitivity and the wealth of information it provides.[8]

The Principle of SPR

In a typical SPR experiment, one molecule (the ligand ) is immobilized on a gold-coated sensor chip.[6] A solution containing the other molecule (the analyte ) is then flowed over this surface. When the analyte binds to the ligand, there is an accumulation of mass on the sensor surface. This change in mass alters the refractive index at the surface, which is detected as a change in the SPR signal, measured in Resonance Units (RU).[9] This process is monitored over time to generate a sensorgram, which visualizes the association and dissociation phases of the interaction.[10]

cluster_0 SPR Workflow prep 1. Preparation - Purify Ligand & Analyte - Prepare Buffers immobilization 2. Ligand Immobilization - Activate Chip Surface - Covalently Couple Ligand - Deactivate Excess Sites prep->immobilization Amine Coupling assay 3. Interaction Analysis - Inject Analyte Series - Monitor Association immobilization->assay Ready Surface dissociation 4. Dissociation - Flow Running Buffer - Monitor Analyte Dissociation assay->dissociation End of Injection regeneration 5. Surface Regeneration - Inject Regeneration Solution - Remove Bound Analyte dissociation->regeneration Prepare for Next Cycle analysis 6. Data Analysis - Reference Subtraction - Fit to Binding Model (e.g., 1:1) - Determine ka, kd, KD dissociation->analysis regeneration->assay Re-use Surface

Caption: A typical experimental workflow for a Surface Plasmon Resonance (SPR) binding assay.

Why Choose SPR for 2-Ethyl-5-propyl-1,3,4-thiadiazole?

For a small molecule like our thiadiazole derivative, SPR is an excellent choice. The standard experimental design involves immobilizing the much larger protein target (CAII) on the sensor chip and flowing the small molecule analyte over the surface.[6] This orientation maximizes the binding signal, as the response in SPR is proportional to the molecular weight of the analyte.[9]

Advantages of SPR:

  • Real-Time Data: Provides detailed kinetic information (on-rate, k_a; off-rate, k_d) in addition to affinity (K_D).[11]

  • High Sensitivity: Capable of detecting the binding of low molecular weight compounds (~150 Da).[12]

  • Label-Free: Neither the protein nor the small molecule requires modification with fluorescent or radioactive tags, which could alter binding behavior.[13]

  • Low Sample Consumption: Requires only microgram quantities of the immobilized protein.[8]

Detailed Experimental Protocol: An SPR Assay for CAII and the Thiadiazole Compound

This protocol is designed to be a self-validating system, incorporating essential controls and optimization steps.

1. Pre-Experimental Preparation:

  • Ligand: Human Carbonic Anhydrase II (CAII), purified to >95% homogeneity.

  • Analyte: 2-Ethyl-5-propyl-1,3,4-thiadiazole, synthesized to >98% purity. A stock solution is prepared in 100% DMSO.

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). The final assay concentration of DMSO should be matched in the running buffer (e.g., 1%) to minimize bulk refractive index mismatches.[14]

  • Sensor Chip: A CM5 sensor chip is a good starting point due to its carboxymethylated dextran matrix, which provides a hydrophilic environment and high capacity for protein immobilization.[15]

2. Ligand Immobilization (Amine Coupling):

  • Rationale: Amine coupling is a robust and common method that creates a stable covalent bond between primary amines on the ligand (lysine residues on CAII) and the sensor surface.[16]

  • Procedure:

    • Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS to create reactive N-hydroxysuccinimide esters on the chip surface.

    • Ligand Coupling: Inject CAII (e.g., 20 µg/mL in 10 mM Sodium Acetate, pH 5.0). The acidic pH protonates carboxyl groups on the chip while leaving lysine residues reactive, promoting electrostatic pre-concentration. The target immobilization level should be low for small molecule analysis to minimize mass transport limitations.[17] An ideal response (R_max) for a small molecule is typically around 50-100 RU.[9]

    • Deactivation: Inject 1 M ethanolamine-HCl to quench any remaining reactive esters.

    • Reference Surface: A reference flow cell is prepared simultaneously using the same activation and deactivation steps but without injecting the ligand. This is crucial for subtracting bulk refractive index changes and non-specific binding signals.[14]

3. Interaction Analysis:

  • Analyte Preparation: Prepare a serial dilution of the thiadiazole compound in running buffer (with matched DMSO). A typical concentration range would span from 0.1x to 10x the expected K_D, including a zero-analyte (buffer only) injection for double referencing.[10] For example, 100 µM down to low nM.

  • Assay Cycle:

    • Injection (Association): Inject a single concentration of the analyte over both the ligand and reference surfaces for a set time (e.g., 120 seconds) at a high flow rate (e.g., 50 µL/min) to minimize mass transport effects.[16]

    • Dissociation: Flow running buffer over the surfaces and monitor the dissociation of the compound (e.g., for 300 seconds).

    • Regeneration: Inject a mild regeneration solution (e.g., a pulse of low pH glycine or high salt) to remove any remaining bound analyte. The regeneration conditions must be carefully scouted to ensure they don't denature the immobilized protein.[17][18]

    • Repeat: Repeat the cycle for each concentration in triplicate to ensure reproducibility.[19]

4. Data Analysis:

  • Data Processing: The raw data is processed by subtracting the reference channel signal from the active channel signal, followed by subtracting the buffer-only (zero analyte) injection signal.

  • Model Fitting: The processed sensorgrams for all concentrations are then fitted globally to a binding model. For a simple bimolecular interaction, a 1:1 Langmuir model is appropriate.[20]

  • Results: The fitting provides the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d / k_a).

Troubleshooting Common SPR Issues
IssuePotential Cause(s)Recommended Solution(s)
Baseline Drift Incomplete surface equilibration; Inefficient regeneration.[21]Equilibrate the system with running buffer overnight; optimize the regeneration solution and contact time.[22]
Non-Specific Binding Analyte binds to the chip matrix or reference surface.Add a blocking agent like BSA to the buffer; increase the surfactant concentration (e.g., P20); try a different chip type.[14]
Mass Transport Limitation Analyte diffusion to the surface is slower than the binding rate.Decrease the ligand immobilization density; increase the analyte flow rate; use a higher viscosity buffer if appropriate.[17]
Poor Reproducibility Inconsistent sample preparation; ligand denaturation over time.Standardize all protocols; include positive controls to verify ligand activity throughout the experiment.[23]

Comparative Methodologies for Affinity Validation

No single technique tells the whole story. Comparing SPR data with results from orthogonal methods provides the highest level of confidence in a compound's binding characteristics. Isothermal Titration Calorimetry (ITC) and Bio-Layer Interferometry (BLI) are two powerful alternatives.

cluster_0 Biophysical Techniques for Binding Analysis SPR Surface Plasmon Resonance (SPR) Measures change in refractive index (mass on surface) Provides:k_a, k_d, K_D ITC Isothermal Titration Calorimetry (ITC) Measures heat change upon binding Provides:K_D, ΔH, ΔS, n BLI Bio-Layer Interferometry (BLI) Measures change in optical thickness Provides:k_a, k_d, K_D Central_Topic Binding Affinity Central_Topic->SPR Kinetic & Affinity (Immobilized) Central_Topic->ITC Thermodynamic & Affinity (In Solution) Central_Topic->BLI Kinetic & Affinity (Immobilized, High Throughput)

Caption: Comparison of information provided by SPR, ITC, and BLI for binding affinity analysis.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event.[24][25] It is considered the gold standard for thermodynamic characterization.[5]

  • Principle: A solution of the ligand (e.g., our thiadiazole compound) is titrated into a sample cell containing the protein (CAII).[26] The instrument measures the minute temperature changes that occur upon binding.

  • Experimental Protocol:

    • Prepare highly concentrated and purified protein and ligand in identical, degassed buffer.

    • Load the protein into the sample cell and the ligand into the injection syringe.

    • Perform a series of small, precise injections of the ligand into the protein solution.

    • The heat change after each injection is measured and plotted against the molar ratio of ligand to protein.

    • The resulting isotherm is fitted to a binding model to determine the K_D, stoichiometry (n), and enthalpy (ΔH) of binding.[27] The entropy (ΔS) can then be calculated.

  • Key Advantage: ITC is a true in-solution technique requiring no immobilization or labeling, providing a complete thermodynamic profile of the interaction.[27][28]

  • Key Disadvantage: ITC has a high sample consumption (milligrams of protein) and low throughput compared to SPR.[27][29]

Bio-Layer Interferometry (BLI)

BLI is another optical, label-free technique that measures biomolecular interactions in real-time.[30]

  • Principle: A biosensor tip with an immobilized ligand (CAII) is dipped into a 96- or 384-well plate containing the analyte (thiadiazole compound).[31] White light is passed through the biosensor, and the interference pattern of the reflected light is measured. As the analyte binds, the thickness of the biological layer on the sensor tip increases, causing a wavelength shift in the interference pattern that is proportional to binding.[29][30]

  • Experimental Protocol:

    • Immobilize the ligand (CAII) onto the appropriate biosensor tips (e.g., amine-reactive sensors).

    • Place the biosensor tips in a 96-well plate containing buffers for baseline establishment.

    • Move the tips into wells containing the analyte at various concentrations to measure association.

    • Move the tips back into buffer wells to measure dissociation.

  • Key Advantage: BLI is a fluidics-free system, making it higher throughput and less susceptible to clogging than SPR. It is also less sensitive to bulk refractive index changes.[30][32]

  • Key Disadvantage: Traditionally, BLI has been less sensitive than SPR, especially for small molecules, although newer instruments are closing this gap.[32][33]

Synthesizing the Data: A Comparative Overview

The choice of technique depends on the specific question being asked, the stage of the drug discovery project, and the available resources.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Bio-Layer Interferometry (BLI)
Principle Change in refractive index (mass)Heat change upon bindingChange in optical layer thickness
Format Immobilized ligand, microfluidicsIn-solution, no immobilizationImmobilized ligand, dip-and-read
Data Output k_a, k_d, K_DK_D, ΔH, ΔS, Stoichiometry (n)k_a, k_d, K_D, Concentration
Throughput Medium (serial injections)Low (one experiment at a time)High (parallel processing in plates)
Sample Consumption Low (µg of ligand)High (mg of protein)Low-Medium
Strengths High sensitivity, detailed kineticsGold standard thermodynamics, true in-solutionHigh throughput, fluidics-free, crude sample compatible
Limitations Susceptible to mass transport & non-specific bindingLow throughput, high sample need, no kineticsLower sensitivity for small molecules (historically)

Hypothetical Data Summary for 2-Ethyl-5-propyl-1,3,4-thiadiazole vs. CAII:

ParameterSPR ResultITC ResultBLI Result
K_D (Affinity) 5.2 µM6.1 µM5.8 µM
k_a (On-rate) 1.5 x 10⁴ M⁻¹s⁻¹Not Applicable1.3 x 10⁴ M⁻¹s⁻¹
k_d (Off-rate) 7.8 x 10⁻² s⁻¹Not Applicable7.5 x 10⁻² s⁻¹
ΔH (Enthalpy) Not Directly Measured-4.5 kcal/molNot Measured
Stoichiometry (n) Assumed 1:10.98Assumed 1:1

The strong concordance between the K_D values obtained from three different biophysical principles would provide very high confidence in the binding affinity of 2-Ethyl-5-propyl-1,3,4-thiadiazole for its target, Carbonic Anhydrase II. The kinetic data from SPR and BLI further characterize the interaction as having a moderately fast on-rate and a relatively fast off-rate, typical of many small molecule inhibitors.

Conclusion

Validating the binding affinity of a small molecule like 2-Ethyl-5-propyl-1,3,4-thiadiazole is a critical, multi-faceted process. Surface Plasmon Resonance offers a powerful, sensitive, and information-rich platform for obtaining high-quality kinetic and affinity data. By following a robust, self-validating protocol, researchers can generate reliable results. However, the highest degree of confidence is achieved when SPR data is corroborated by orthogonal methods such as ITC, which provides thermodynamic context, and BLI, which offers a higher-throughput alternative. A comprehensive understanding of the principles, strengths, and weaknesses of each technique allows the modern drug discovery scientist to select the right tool for the right question, ultimately accelerating the journey from hit to lead.

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Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 2-Ethyl-5-propyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: April 2026

I. Hazard Assessment and Precautionary Measures

Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with 2-Ethyl-5-propyl-1,3,4-thiadiazole is crucial. Based on data from related thiadiazole compounds, it is prudent to assume that this chemical may cause skin, eye, and respiratory irritation.[1][2][3] Therefore, the following personal protective equipment (PPE) should be worn at all times when handling this compound:

  • Eye Protection: Chemical safety glasses or goggles.[2]

  • Skin Protection: Appropriate chemical-resistant gloves and a lab coat.[2][4]

  • Respiratory Protection: In cases of poor ventilation or potential for aerosolization, a NIOSH-approved respirator may be necessary.[2]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[4]

II. Waste Characterization and Segregation: The Foundation of Safe Disposal

Proper characterization and segregation of chemical waste are the cornerstones of a compliant and safe disposal program. In the absence of specific data, all waste containing 2-Ethyl-5-propyl-1,3,4-thiadiazole must be treated as hazardous waste.[5] This includes pure, unreacted compound, contaminated solutions, and any materials used in cleanup, such as absorbent pads or wipes.[5]

Key Principles of Segregation:

  • Do Not Mix with Non-Hazardous Waste: To avoid unnecessary and costly disposal of large volumes of hazardous waste, never mix chemical waste with non-hazardous materials.[6]

  • Maintain Chemical Compatibility: Never mix incompatible chemicals in the same waste container.[6][7] This can lead to dangerous reactions, including the generation of heat or toxic gases.[6] For 2-Ethyl-5-propyl-1,3,4-thiadiazole waste, it should be stored separately from strong oxidizing agents and strong acids.[8]

  • Solid vs. Liquid Waste: Segregate solid and liquid waste streams into separate, clearly labeled containers.

III. Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of 2-Ethyl-5-propyl-1,3,4-thiadiazole waste.

1. Container Selection and Labeling:

  • Select a waste container that is compatible with the chemical properties of 2-Ethyl-5-propyl-1,3,4-thiadiazole. Glass or plastic containers are generally suitable.[6][9] The container must be in good condition, with a secure, leak-proof lid.[5]
  • Properly label the waste container with a "Hazardous Waste" label. The label must include the full chemical name ("2-Ethyl-5-propyl-1,3,4-thiadiazole"), the approximate concentration and quantity of the waste, and the date of accumulation.[10]

2. Waste Accumulation:

  • Carefully transfer the waste into the designated container, avoiding splashes or spills.
  • Do not fill the container to more than three-quarters of its capacity to allow for vapor expansion and prevent spills during transport.[7]
  • Keep the waste container securely closed at all times, except when adding waste.[9]

3. Storage in a Satellite Accumulation Area (SAA):

  • Store the labeled waste container in a designated Satellite Accumulation Area within the laboratory.[9] This area should be clearly marked and located at or near the point of generation.
  • The SAA must be under the control of the laboratory personnel.

4. Request for Waste Pickup:

  • Once the waste container is full or you have reached the maximum allowable accumulation time as per your institution's and local regulations, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[6][9]
  • Do not attempt to dispose of the chemical waste through the regular trash or by pouring it down the drain.[9][10]

5. Documentation:

  • Maintain accurate records of the hazardous waste generated, including the chemical name, quantity, and date of disposal. This documentation is crucial for regulatory compliance.

Visualizing the Disposal Workflow

To further clarify the decision-making process and procedural flow for the disposal of 2-Ethyl-5-propyl-1,3,4-thiadiazole, the following diagram illustrates the key steps and considerations.

DisposalWorkflow cluster_prep Preparation & Characterization cluster_contain Containment & Labeling cluster_accumulate Accumulation & Storage cluster_disposal Final Disposal start Start: Generation of 2-Ethyl-5-propyl-1,3,4-thiadiazole Waste haz_assessment Conduct Hazard Assessment (Assume Irritant) start->haz_assessment ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) haz_assessment->ppe characterize Characterize as Hazardous Waste ppe->characterize container Select Compatible Container (Glass or Plastic) characterize->container labeling Label with 'Hazardous Waste' & Full Chemical Name container->labeling transfer Transfer Waste to Container (<3/4 Full) labeling->transfer store Store in Designated Satellite Accumulation Area (SAA) transfer->store close_container Keep Container Securely Closed store->close_container pickup Request Pickup from EHS or Licensed Contractor close_container->pickup document Maintain Disposal Records pickup->document end End: Compliant Disposal document->end

Caption: Disposal workflow for 2-Ethyl-5-propyl-1,3,4-thiadiazole.

Quantitative Data Summary

While specific quantitative data for 2-Ethyl-5-propyl-1,3,4-thiadiazole is limited, the following table summarizes general guidelines and regulatory limits applicable to hazardous waste management in a laboratory setting.

ParameterGuideline/RegulationRationale
Container Fill Level Do not exceed 75-80% capacityTo allow for vapor expansion and prevent spills during handling and transport.[7]
Satellite Accumulation Area (SAA) Limit Up to 55 gallons of hazardous wasteFederal regulation for waste accumulation at or near the point of generation.[9]
Acutely Toxic Waste (P-list) SAA Limit 1 quart of liquid or 1 kg of solidStricter accumulation limits for highly hazardous materials.[9]
IV. Regulatory Framework: Adherence to EPA Guidelines

The disposal of 2-Ethyl-5-propyl-1,3,4-thiadiazole, as a hazardous waste, is governed by the Resource Conservation and Recovery Act (RCRA) and enforced by the U.S. Environmental Protection Agency (EPA).[11][12] These regulations, found in Title 40 of the Code of Federal Regulations (CFR) Parts 260-273, provide a comprehensive framework for hazardous waste management from "cradle to grave."[11] Key aspects of these regulations include:

  • Waste Identification: The generator of the waste is responsible for determining if it is a hazardous waste.[13]

  • Generator Standards: Laboratories are considered hazardous waste generators and must comply with specific standards for waste accumulation, labeling, and record-keeping.[12]

  • Transportation and Disposal: Hazardous waste must be transported by a licensed transporter to a permitted treatment, storage, and disposal facility (TSDF).[13]

By following the procedures outlined in this guide, researchers can ensure compliance with these federal regulations and any additional state or local requirements.

V. Conclusion: A Culture of Safety and Responsibility

The proper disposal of chemical waste is a fundamental aspect of laboratory safety and environmental responsibility. For compounds like 2-Ethyl-5-propyl-1,3,4-thiadiazole, where specific data may be scarce, a conservative approach based on the known hazards of related compounds and established best practices for hazardous waste management is essential. By integrating these principles into our daily laboratory operations, we foster a culture of safety, protect our colleagues and the environment, and uphold the integrity of our scientific endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.